molecular formula C7H6ClNO3 B1367998 5-Chloro-6-methoxynicotinic acid CAS No. 884494-85-3

5-Chloro-6-methoxynicotinic acid

Cat. No.: B1367998
CAS No.: 884494-85-3
M. Wt: 187.58 g/mol
InChI Key: FUBFUAARMGZWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-methoxynicotinic acid is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBFUAARMGZWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588466
Record name 5-Chloro-6-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-85-3
Record name 5-Chloro-6-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 884494-85-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-methoxynicotinic Acid (CAS 884494-85-3)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methoxynicotinic acid, registered under CAS number 884494-85-3, is a substituted pyridine carboxylic acid. As a functionalized heterocyclic compound, it serves as a crucial building block in organic synthesis and is of significant interest to the pharmaceutical industry. Its structure, featuring a carboxylic acid group for derivatization, a methoxy group, and a chloro substituent on the pyridine core, offers multiple reaction sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its known properties, potential applications, and essential handling protocols, synthesized from available technical data to support its use in research and development.

Physicochemical and Structural Properties

The fundamental characteristics of a chemical entity are critical for its application in synthesis and formulation. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 884494-85-3[1][][3]
Molecular Formula C₇H₆ClNO₃[1][][4]
Molecular Weight 187.58 g/mol [1][][4]
Exact Mass 187.003616 Da[1][4]
IUPAC Name 5-chloro-6-methoxypyridine-3-carboxylic acid[]
Synonyms 5-Chloro-6-methoxy-3-pyridinecarboxylic acid[1][4]
Appearance Solid or liquid (typically a solid powder)[3]
Boiling Point 296.7 ± 35.0 °C at 760 mmHg[1][4]
Density 1.4 ± 0.1 g/cm³[1][4]
Flash Point 133.2 ± 25.9 °C[1][4]
Refractive Index 1.567[1][4]

Structural Identifiers:

  • InChI Key: FUBFUAARMGZWPE-UHFFFAOYSA-N[]

  • SMILES: COC1=C(C=C(C=N1)C(=O)O)Cl[]

Caption: Chemical structure of this compound.

Spectroscopic Profile (Anticipated)

While specific spectral data sets for CAS 884494-85-3 are not widely published in public repositories, an experienced chemist can predict the characteristic signals based on its structure.[5] This information is vital for reaction monitoring and quality control.

  • ¹H NMR: The spectrum should feature a sharp singlet for the methoxy protons (-OCH₃) around 3.9-4.1 ppm. Two distinct signals in the aromatic region (7.5-9.0 ppm) would correspond to the two protons on the pyridine ring. A very broad singlet, typically downfield (>10 ppm), would represent the carboxylic acid proton (-COOH).

  • ¹³C NMR: Expected signals include a peak for the methoxy carbon (~55-60 ppm), several peaks in the aromatic region (110-160 ppm) for the five carbons of the pyridine ring, and a signal for the carbonyl carbon of the carboxylic acid further downfield (~165-175 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretching from the methoxy group (~1250 cm⁻¹), and characteristic C=C and C=N stretches from the aromatic pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. Critically, the presence of a chlorine atom would result in a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Synthesis and Reactivity

Synthetic Approaches: Detailed synthetic procedures for this compound are not extensively documented in peer-reviewed literature. However, its synthesis can be conceptualized based on established pyridine chemistry.[6][7] A plausible strategy involves the regioselective functionalization of a di-substituted pyridine precursor. For instance, a starting material like 5,6-dichloronicotinonitrile could undergo selective nucleophilic aromatic substitution (SNAr) with sodium methoxide to install the methoxy group, followed by hydrolysis of the nitrile to the carboxylic acid. The regioselectivity of the methoxylation step is a critical consideration, often influenced by reaction conditions and the electronic nature of other substituents.[8]

SynthesisWorkflow Start Dihalopyridine Precursor (e.g., 5,6-Dichloronicotinonitrile) Step1 Regioselective Methoxylation Start->Step1 NaOCH₃, Solvent Intermediate 5-Chloro-6-methoxy -nicotinonitrile Step1->Intermediate Step2 Nitrile Hydrolysis (Acid or Base) Intermediate->Step2 H₃O⁺ or OH⁻ Product This compound Step2->Product

Caption: Conceptual synthetic workflow for this compound.

Reactivity Profile: The reactivity of this molecule is governed by its three primary functional groups:

  • Carboxylic Acid: This group is the principal site for derivatization. It readily undergoes esterification, reduction to an alcohol, or conversion to an acid chloride, enabling subsequent amide bond formation—a cornerstone of medicinal chemistry.

  • Pyridine Ring: The nitrogen atom makes the ring electron-deficient, influencing the reactivity of the substituents. The chlorine atom is activated towards nucleophilic aromatic substitution, although this typically requires harsh conditions.

  • Methoxy Group: The methoxy group is generally stable but can be cleaved under strong acidic conditions (e.g., HBr) to yield the corresponding 6-hydroxy derivative.[9]

Applications in Research and Drug Development

This compound is primarily categorized as a pharmaceutical intermediate and a building block for organic synthesis.[3][10] Heterocyclic scaffolds, particularly substituted pyridines, are prevalent in a vast number of marketed drugs and clinical candidates.[11]

  • Scaffold for Medicinal Chemistry: This molecule provides a rigid, functionalized core for building libraries of novel compounds. The carboxylic acid can be coupled with various amines to explore structure-activity relationships (SAR) for a given biological target.

  • Precursor for Bioactive Molecules: Nicotinic acid derivatives have been investigated for a wide range of therapeutic targets. For example, structurally related compounds have been explored as antagonists for dopamine, serotonin, and orexin receptors, which are implicated in neurological disorders and insomnia.[8][12] The specific substitution pattern of 5-chloro and 6-methoxy groups provides a unique electronic and steric profile that can be exploited to achieve target selectivity and desired pharmacokinetic properties.

Applications Core 5-Chloro-6-methoxynicotinic acid (Building Block) Reaction Amide Coupling, Esterification, etc. Core->Reaction + Amines/Alcohols Library Library of Novel Derivatives Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead

Caption: Role as a building block in a typical drug discovery workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified as an irritant.[1][4]

GHS Hazard Statements:

  • H315: Causes skin irritation.[4][9]

  • H319: Causes serious eye irritation.[4][9]

  • H335: May cause respiratory irritation.[4][9]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Ensure that safety showers and eyewash stations are readily accessible.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14][15]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[14][15]

    • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing.[13] Avoid breathing dust.[4] Wash hands thoroughly after handling.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[3][13]

Exemplary Experimental Protocol: Amide Bond Formation

This protocol describes a general, self-validating procedure for coupling the carboxylic acid with an amine, a fundamental step in utilizing this compound as a building block. The success of the reaction is validated by monitoring the consumption of the starting materials via TLC or LC-MS.

Objective: To synthesize an N-alkyl/aryl amide derivative of this compound.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (round-bottom flask), magnetic stirrer, and inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (concentration typically 0.1-0.5 M). The use of an aprotic polar solvent like DMF is crucial as it effectively solubilizes the reactants and does not interfere with the coupling reagents.

  • Activation: Add the coupling agent HATU (1.2 eq) and the non-nucleophilic base DIPEA (3.0 eq) to the solution. Stir for 10-15 minutes at room temperature. Causality: HATU activates the carboxylic acid by forming a highly reactive acyl-intermediate, making it susceptible to nucleophilic attack by the amine. DIPEA is essential to neutralize the hexafluorophosphate salt and the carboxylic acid proton, ensuring the coupling agent remains active and the amine nucleophile is in its free-base form.

  • Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress periodically (e.g., every hour) by taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Causality: The acidic wash removes excess DIPEA and any remaining unreacted amine. The basic wash removes unreacted HATU byproducts. The brine wash removes residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide derivative.

ProtocolWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A 1. Dissolve Acid in Anhydrous DMF B 2. Add HATU and DIPEA A->B C 3. Stir for 15 min (Activation) B->C D 4. Add Amine C->D E 5. Stir at RT & Monitor (TLC / LC-MS) D->E F 6. Aqueous Workup (Acid/Base Washes) E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography) G->H

Caption: Step-by-step workflow for a representative amide coupling protocol.

References

5-Chloro-6-methoxynicotinic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-6-methoxynicotinic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. Designed for researchers, chemists, and professionals in drug development, this document delves into its molecular characteristics, physicochemical properties, synthesis, and applications, grounding all information in authoritative data.

Introduction and Strategic Importance

This compound is a substituted pyridinecarboxylic acid derivative. Its strategic importance lies in its utility as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of multiple functional groups—a carboxylic acid, a chloro substituent, and a methoxy group on a pyridine ring—offers a rich platform for chemical modification, enabling the construction of diverse molecular architectures. This guide aims to provide a detailed characterization of this compound to support its effective application in research and development.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical profile of a molecule are foundational to its reactivity and application. This compound's structure is defined by a pyridine ring substituted at the 3-position with a carboxylic acid group, at the 5-position with a chlorine atom, and at the 6-position with a methoxy group.

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below.

cluster_methoxy cluster_carboxyl N1 N C2 C N1->C2 C3 C C2->C3 C2->C3 C4 C C3->C4 C11 C C3->C11 C5 C C4->C5 C4->C5 C6 C C5->C6 Cl7 Cl C5->Cl7 C6->N1 C6->N1 O8 O C6->O8 C9 C O8->C9 H10 H3 O12 O C11->O12 O13 O C11->O13 H14 H O13->H14

Caption: 2D structure of this compound.

Physicochemical Data Summary

A molecule's behavior in a chemical or biological system is dictated by its physical and chemical properties. The key computed properties for this compound are summarized in the table below, providing a quantitative basis for predicting its behavior.

PropertyValueSource
Molecular Formula C₇H₆ClNO₃ECHEMI[3]
Molecular Weight 187.58 g/mol ECHEMI[3]
Exact Mass 187.003616 DaECHEMI[3]
CAS Number 884494-85-3ECHEMI[3]
IUPAC Name 5-Chloro-6-methoxypyridine-3-carboxylic acidECHEMI[3]
XLogP3 1.3 - 2.1ECHEMI[3]
Hydrogen Bond Donor Count 1ECHEMI[3]
Hydrogen Bond Acceptor Count 4ECHEMI[3]
Rotatable Bond Count 2ECHEMI[3]
Topological Polar Surface Area 59.4 ŲECHEMI[3]
Complexity 176ECHEMI[3]

Synthesis and Reactivity

Understanding the synthesis of this compound is crucial for its procurement and application. It is typically used as an intermediate in multi-step synthetic sequences. For instance, it serves as a precursor for the synthesis of its corresponding methyl ester, methyl 5-chloro-6-methoxynicotinate.[4]

General Synthesis Workflow

A common application of this compound involves its conversion to an acid chloride, a highly reactive intermediate, which can then be used in subsequent reactions. A generalized workflow for this conversion is outlined below.

Caption: Generalized workflow for the conversion of the acid to other derivatives.

Applications in Synthesis

The primary application of this compound is as a building block in organic synthesis, particularly for creating pharmaceutical and agrochemical compounds.[1][2] Its structure is a key component in the synthesis of various biologically active molecules.

  • Pharmaceutical Intermediates: It is a crucial intermediate for synthesizing more complex active pharmaceutical ingredients (APIs). The pyridine core is a common scaffold in medicinal chemistry.[1]

  • Agrochemicals: The compound is used to synthesize herbicides and plant growth regulators, where the specific substitution pattern on the pyridine ring contributes to selective biological activity.[2]

  • Heterocyclic Chemistry Research: Due to its reactive functional groups, it is widely used in research settings for the design and synthesis of novel heterocyclic compounds.[2]

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary technique for verifying the molecular weight and purity of the compound. The mass spectrometer will detect the protonated molecule [M+H]⁺ corresponding to its exact mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrations of the functional groups present, such as the C=O of the carboxylic acid and the C-Cl and C-O bonds.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. According to its GHS classifications, it is an irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Always consult the material safety data sheet (MSDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined molecular structure and predictable reactivity make it a reliable building block for the synthesis of a wide range of target molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, as outlined in this guide, is fundamental to leveraging its full potential in research and commercial applications.

References

solubility of 5-Chloro-6-methoxynicotinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Chloro-6-methoxynicotinic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis.[1][2] The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in organic solvents.

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development.[3][4] It influences everything from reaction kinetics and purification strategies to the final dosage form's bioavailability.[5] this compound, with its substituted pyridine ring structure, presents a unique solubility profile that warrants detailed investigation. Understanding its behavior in various organic solvents is paramount for optimizing synthetic routes and ensuring the quality and efficacy of the final medicinal product.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physicochemical properties is essential to predict and interpret its solubility.

PropertyValueSource
Molecular Formula C7H6ClNO3[1]
Molecular Weight 187.58 g/mol [1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
XLogP3 1.3[1]

The presence of both hydrogen bond donors (the carboxylic acid proton) and acceptors (the nitrogen and oxygen atoms), along with a moderate lipophilicity indicated by the XLogP3 value, suggests that this compound will exhibit varied solubility across different classes of organic solvents.[1]

Predicting Solubility: A Theoretical Framework

While specific experimental data for the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature, we can make informed predictions based on its structure and the principle of "like dissolves like."

The molecule possesses a polar carboxylic acid group and a pyridine ring, which can engage in various intermolecular interactions. The chlorine and methoxy substituents further modulate its electronic properties and steric profile.

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the structure of this compound, it is expected to have good solubility in these solvents due to favorable hydrogen bonding interactions. Studies on the parent compound, nicotinic acid, have shown its solubility in alcohols.[6][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants. We can anticipate significant solubility in solvents like DMSO and DMF, which are excellent at solvating polar molecules. Nicotinic acid itself is soluble in DMSO and dimethyl formamide.[8] Acetonitrile may be a less effective solvent compared to DMSO and DMF, a trend observed with the related molecule nicotinamide.[9]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the carboxylic acid and the pyridine nitrogen, the solubility of this compound is expected to be low in non-polar solvents. The energy required to break the crystal lattice of the solid and overcome the strong solute-solute interactions will not be sufficiently compensated by weak solute-solvent interactions.

The interplay between the solute and solvent molecules can be visualized as follows:

cluster_0 Solute-Solvent Interactions 5-Chloro-6-methoxynicotinic_acid 5-Chloro-6-methoxynicotinic Acid Polar_Protic_Solvent Polar Protic Solvent (e.g., Methanol) 5-Chloro-6-methoxynicotinic_acid->Polar_Protic_Solvent Strong Interaction (H-Bonding) Polar_Aprotic_Solvent Polar Aprotic Solvent (e.g., DMSO) 5-Chloro-6-methoxynicotinic_acid->Polar_Aprotic_Solvent Moderate Interaction (Dipole-Dipole) Non-Polar_Solvent Non-Polar Solvent (e.g., Hexane) 5-Chloro-6-methoxynicotinic_acid->Non-Polar_Solvent Weak Interaction (van der Waals)

Caption: Predicted interaction strength between this compound and different solvent classes.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is necessary. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility, which represents the equilibrium between the dissolved and solid states of the compound.[3][10]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) (e.g., methanol, acetonitrile, ethyl acetate)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. It is recommended to sample at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Experimental Workflow Diagram

G A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate on Shaker (Constant Temperature) B->C D 4. Allow Excess Solid to Settle C->D E 5. Filter Supernatant (0.22 µm) D->E F 6. Dilute Sample E->F G 7. Quantify by HPLC/UV-Vis F->G H 8. Calculate Solubility G->H

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Implications for Pharmaceutical Processes

The solubility data of this compound in various organic solvents has direct and significant implications for several pharmaceutical processes:

  • Reaction Chemistry: The choice of solvent can influence reaction rates and yields. A solvent in which the starting materials and intermediates are sufficiently soluble is often preferred.

  • Crystallization and Purification: Solubility is a key parameter in developing crystallization processes for purification. By understanding the solubility curve (solubility as a function of temperature), an efficient crystallization process can be designed to maximize yield and purity.

  • Formulation Development: For liquid dosage forms, the solubility of the API or its precursors in pharmaceutically acceptable solvents is a critical consideration.[4]

  • Analytical Method Development: The choice of diluent for analytical methods, such as HPLC, depends on the solubility of the analyte.

Conclusion

References

An In-Depth Technical Guide to the Prospective Biological Activity of 5-Chloro-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical exploration of the potential biological activities of 5-Chloro-6-methoxynicotinic acid. As a compound with limited direct biological data in publicly accessible literature, this document leverages structure-activity relationships (SAR) and the known bioactivities of analogous chemical structures to build a predictive framework for researchers, scientists, and drug development professionals. The insights and experimental protocols detailed herein are intended to serve as a foundational resource for initiating research into this promising, yet under-investigated, molecule.

Introduction and Physicochemical Profile

This compound is a substituted pyridine carboxylic acid.[1] Its structure, featuring a chlorine atom at the 5-position and a methoxy group at the 6-position of the nicotinic acid scaffold, suggests the potential for diverse biological interactions. While primarily documented as a pharmaceutical intermediate in organic synthesis, its constituent functional groups are present in a variety of bioactive compounds.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 884494-85-3[1]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
Predicted Boiling Point 296.7±35.0 °C at 760 mmHg[1]
Predicted Density 1.4±0.1 g/cm³[1]
Predicted pKa 2.99±0.10Chemicalize

Prospective Biological Activities and Mechanistic Hypotheses

Based on the chemical motifs present in this compound, several potential biological activities can be hypothesized. The following sections explore these possibilities, drawing parallels with structurally related molecules.

Antimicrobial and Antifungal Potential

The presence of a halogenated pyridine ring is a common feature in many antimicrobial agents. For instance, cloxyquin (5-chloroquinolin-8-ol) has demonstrated notable in vitro activity against Mycobacterium tuberculosis.[3] The chloro- and hydroxyl- substituted chalcones have also been investigated for their antitubercular activities.[4][5][6] The chlorine atom in this compound can enhance lipophilicity, potentially aiding in cell membrane penetration of microorganisms. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with biological targets.

Hypothesized Mechanism of Action: The antimicrobial effect could arise from the inhibition of essential microbial enzymes, such as DNA gyrase or isocitrate lyase, or through the disruption of cell wall synthesis. The overall acidic nature of the molecule might also contribute to altering the intracellular pH of the microbe.

Anticancer and Cytotoxic Potential

Derivatives of nicotinic acid and related heterocyclic compounds have been explored for their anticancer properties. The furanone scaffold, which shares some structural similarities with the substituted pyridine ring, is found in many natural products with diverse biological properties, including anticancer effects.[7] The substitution pattern on the pyridine ring can influence its interaction with various intracellular targets.

Hypothesized Signaling Pathway Involvement: A plausible hypothesis is the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway or specific cyclin-dependent kinases (CDKs). The compound could potentially act as a competitive inhibitor at the ATP-binding site of these kinases.

anticancer_pathway 5-C-6-MNA 5-Chloro-6- methoxynicotinic acid Receptor Receptor 5-C-6-MNA->Receptor Binds Kinase Kinase Receptor->Kinase Inhibits Transcription_Factor Transcription_Factor Kinase->Transcription_Factor Blocks Phosphorylation Cell_Cycle_Arrest Cell_Cycle_Arrest Transcription_Factor->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Transcription_Factor->Apoptosis Induces

Caption: Hypothesized anticancer signaling pathway for this compound.

Neurological Activity

The nicotinic acid scaffold is a core component of molecules active in the central nervous system. A notable example is a complex derivative, 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064), which acts as a selective orexin 2 receptor antagonist for the treatment of insomnia.[8] This suggests that the 5-chloro-6-methoxy-substituted pyridine ring can serve as a pharmacophore for neurological targets.

Hypothesized Mechanism of Action: this compound or its derivatives could potentially modulate the activity of various neurotransmitter receptors or ion channels in the brain. The specific nature of this interaction would depend on the overall topography and electronic properties of the molecule.

Proposed Experimental Workflows for Activity Screening

To validate the aforementioned hypotheses, a systematic screening approach is necessary. The following protocols are designed to be self-validating and provide a clear path for preliminary investigation.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Microorganism Panel: Select a panel of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a concentration range of 0.1 to 100 µg/mL.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

    • Incubate the plates at the optimal temperature for each microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

antimicrobial_workflow A Prepare Stock Solution (10 mg/mL in DMSO) C Perform Serial Dilutions in 96-well plate A->C B Select Microbial Panel (Gram+, Gram-, Fungi) D Inoculate with Microorganisms B->D C->D E Incubate (18-24h) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for in vitro antimicrobial susceptibility testing.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines.

Protocol:

  • Cell Line Panel: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The results from the initial screening assays will provide valuable insights into the potential of this compound.

Table 2: Hypothetical In Vitro Screening Data

AssayTest SystemEndpointHypothetical Result
Antimicrobial S. aureusMIC16 µg/mL
E. coliMIC>128 µg/mL
C. albicansMIC32 µg/mL
Cytotoxicity MCF-7IC₅₀25 µM
A549IC₅₀40 µM
HEK293IC₅₀>100 µM

A hypothetical outcome, as shown in Table 2, would suggest moderate antibacterial activity against Gram-positive bacteria, some antifungal activity, and selective cytotoxicity towards certain cancer cell lines.

Further SAR studies could involve synthesizing and testing analogues with modifications at the following positions:

  • Carboxylic acid: Esterification or amidation could improve cell permeability and alter the pharmacokinetic profile.

  • Methoxy group: Replacement with other alkoxy groups or bioisosteres could modulate potency and selectivity.

  • Pyridine ring: Introduction of additional substituents could further refine the biological activity.

Conclusion and Future Directions

While direct biological data for this compound is currently scarce, a systematic analysis of its structural features and comparison with known bioactive molecules suggest a promising starting point for further investigation. The proposed experimental workflows provide a clear and robust framework for initial screening. Future research should focus on the synthesis of a focused library of analogues to explore the structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for antimicrobial, anticancer, or neurological applications.

References

5-Chloro-6-methoxynicotinic Acid: A Versatile Heterocyclic Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-methoxynicotinic acid is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in organic synthesis. Its unique arrangement of a carboxylic acid, a chloro substituent, and a methoxy group on the pyridine core provides multiple reaction sites that can be selectively manipulated. This guide offers a comprehensive overview of the synthesis, physicochemical properties, and reactivity of this compound. Furthermore, it details its strategic application in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of bioactive molecules, including pharmaceuticals and agrochemicals. The introduction of specific substituents onto the pyridine ring is a cornerstone of modern medicinal chemistry, as it allows for the fine-tuning of a molecule's steric and electronic properties, thereby modulating its reactivity, solubility, and biological activity[1].

This compound (a substituted nicotinic acid) serves as an exemplary case of a "designer" building block. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the electron-donating methoxy group, creates a unique electronic landscape on the pyridine ring. This substitution pattern not only influences the molecule's inherent reactivity but also provides three distinct functional handles for subsequent chemical modifications, making it a prized intermediate in multi-step synthetic campaigns[1]. Its application spans the development of novel enzyme inhibitors, receptor antagonists, and potent fungicides[2][3].

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and chemical properties is fundamental for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₇H₆ClNO₃[4]
Molecular Weight 187.58 g/mol [4]
CAS Number 884494-85-3[4][5]
Appearance White to off-white powder/crystalline solidGeneric
Boiling Point 296.7 ± 35.0 °C at 760 mmHg[4]
Density 1.4 ± 0.1 g/cm³[4]
Synonyms 5-Chloro-6-methoxypyridine-3-carboxylic acid[4]

Spectroscopic analysis is crucial for structure verification. While specific spectra are proprietary, typical ¹H NMR signals in DMSO-d₆ would include distinct peaks for the methoxy protons, two aromatic protons on the pyridine ring, and a broad signal for the carboxylic acid proton[6].

Synthesis of this compound

The synthesis of this compound can be approached from various precursors. A common strategy involves the sequential modification of a more readily available nicotinic acid derivative, such as 6-hydroxynicotinic acid. The causality behind this approach is the ability to selectively introduce the chloro and methoxy groups.

A plausible synthetic pathway is outlined below:

  • Chlorination: Introduction of a chlorine atom at the 5-position of 6-hydroxynicotinic acid. The hydroxyl group at the 6-position is an activating group, directing electrophilic substitution.

  • Methylation: O-methylation of the hydroxyl group to yield the final methoxy-substituted product. This is a standard transformation, often achieved under basic conditions to deprotonate the hydroxyl group, making it a more potent nucleophile.

G cluster_synthesis Synthesis Pathway A 6-Hydroxynicotinic Acid B 5-Chloro-6-hydroxynicotinic acid A->B  Chlorinating Agent  (e.g., SO₂Cl₂ or NCS) C This compound B->C  Methylating Agent (e.g., MeI, DMS)  Base (e.g., K₂CO₃, NaH)

Caption: A representative synthetic route to this compound.

Detailed Experimental Protocol: Synthesis from 5-Chloro-6-hydroxynicotinic acid

This protocol details the methylation step, a crucial transformation for obtaining the target compound from its hydroxyl precursor[7]. The choice of a methylating agent like methyl iodide and a base like potassium carbonate is a classic and robust method for O-methylation of phenols and related hydroxy-heterocycles[8].

Materials:

  • 5-Chloro-6-hydroxynicotinic acid[9]

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (MeI)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • To a solution of 5-chloro-6-hydroxynicotinic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add methyl iodide (2.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 40-50 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Acidify the aqueous solution to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Reactivity and Key Transformations

The synthetic utility of this compound stems from its multiple, selectively addressable functional groups.

  • Carboxylic Acid Group: This is often the most reactive site for transformations. It can be readily converted into esters, amides, or acid chlorides, which are themselves versatile intermediates. The conversion to an acid chloride with reagents like thionyl chloride or oxalyl chloride is a common first step to facilitate acylation reactions[3][10].

  • Chloro Group: The chlorine atom at the 5-position is on an electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, or alkoxides, providing a powerful method for diversification[1].

  • Pyridine Ring: The ring itself is generally deactivated towards electrophilic aromatic substitution due to the electronegative nitrogen atom. However, the existing substituents modulate this reactivity, and the nitrogen atom can be targeted by alkylating agents to form pyridinium salts[1].

G cluster_reactivity Key Transformations start This compound acid_chloride Acid Chloride Derivative start->acid_chloride  SOCl₂ or (COCl)₂ amide Amide Derivative start->amide  R₂NH, Coupling Agent  (e.g., HATU, EDC) ester Ester Derivative start->ester  ROH, Acid Catalyst snar_product SₙAr Product (e.g., Amino, Thioether) start->snar_product  Nucleophile (Nu⁻)  (e.g., RNH₂, RSH) acid_chloride->amide  R₂NH

Caption: Major reaction pathways for this compound.

Applications in the Synthesis of Bioactive Molecules

The strategic value of this compound is best illustrated through its role in constructing complex, high-value molecules.

Pharmaceutical Intermediates

This building block is a key component in the synthesis of various pharmacologically active agents. For instance, related nicotinic acid derivatives are used to synthesize potent antagonists for dopamine and serotonin receptors, which are critical targets in the treatment of neurological and psychiatric disorders[2]. The typical synthetic sequence involves the coupling of the carboxylic acid moiety with a complex amine fragment to form a crucial amide bond.

Agrochemical Development

In the agrochemical sector, halogenated pyridine carboxylic acids are fundamental precursors for novel insecticides and fungicides[1][11]. The 5-bromo-6-chloronicotinoyl moiety, structurally very similar to our topic molecule, is used to synthesize N-(thiophen-2-yl) nicotinamide derivatives that exhibit significant fungicidal activity[3]. The synthesis leverages the reactivity of the corresponding acid chloride to acylate an appropriate amine, demonstrating a straightforward and efficient use of the building block[3].

Experimental Protocol: Amide Bond Formation

The formation of an amide bond is one of the most important reactions in medicinal chemistry. This protocol describes the conversion of this compound to its corresponding amide using a standard peptide coupling agent.

Materials:

  • This compound

  • A primary or secondary amine (R-NH₂) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.0 eq), followed by HATU (1.1 eq), and finally DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the desired amide.

Conclusion and Future Outlook

This compound is a testament to the power of rational molecular design. Its trifunctional nature provides chemists with a robust and flexible platform for generating molecular diversity. The ability to perform selective transformations at the carboxylic acid, the chloro-position, or even the pyridine nitrogen allows for the systematic exploration of chemical space in drug discovery and agrochemical research. As the demand for novel, highly specific bioactive molecules continues to grow, the strategic importance of well-designed heterocyclic building blocks like this compound is set to increase, paving the way for the next generation of therapeutics and crop protection agents.

References

Spectroscopic Characterization of 5-Chloro-6-methoxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-6-methoxynicotinic acid (CAS No: 884494-85-3), a key intermediate in pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction to this compound

This compound is a substituted pyridine derivative with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol .[1][2] Its structure, featuring a carboxylic acid, a methoxy group, and a chlorine atom on the pyridine ring, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and stability, ensuring the integrity of downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

Due to the limited availability of public experimental spectra, the following ¹H NMR data is predicted using advanced computational algorithms. These predictions are based on large databases of known chemical shifts and serve as a reliable guide for experimental verification.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.8Singlet1HH-2
~8.3Singlet1HH-4
~4.0Singlet3H-OCH₃
~13.5Broad Singlet1H-COOH
Interpretation and Rationale

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for each proton.

  • Aromatic Protons (H-2 and H-4): The two protons on the pyridine ring are expected to appear as singlets due to the lack of adjacent protons for coupling. Their downfield chemical shifts (~8.3-8.8 ppm) are a direct consequence of the deshielding effect of the electronegative nitrogen atom and the overall aromatic system. The proton at the 2-position is typically the most deshielded.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will give rise to a sharp singlet at approximately 4.0 ppm. The chemical shift is characteristic of a methoxy group attached to an aromatic ring.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~165-COOH
~160C-6
~150C-2
~140C-4
~120C-5
~110C-3
~55-OCH₃
Interpretation and Rationale
  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded carbon, appearing around 165 ppm.

  • Aromatic Carbons: The carbons of the pyridine ring are found in the aromatic region (110-160 ppm). The carbon attached to the oxygen (C-6) is expected to be the most downfield among the ring carbons, followed by the carbons in close proximity to the nitrogen atom (C-2). The carbon bearing the chlorine atom (C-5) will also be influenced, and its chemical shift can be predicted using established substituent effects.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will have a characteristic chemical shift around 55 ppm.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (typically 0-15 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a wider spectral width (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3100-3000MediumC-H stretch (Aromatic)
~2950-2850MediumC-H stretch (Methoxy)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1470Medium-StrongC=C and C=N stretch (Aromatic ring)
~1250StrongC-O stretch (Carboxylic acid and Methoxy)
~800-700MediumC-Cl stretch
Interpretation and Rationale

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

  • O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretches of the methoxy group are expected just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.

  • Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring will give rise to multiple bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of the carboxylic acid and the methoxy group are expected in the 1300-1200 cm⁻¹ region.

  • C-Cl Stretch: The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 800 and 700 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data
m/z (Mass-to-Charge Ratio)Relative IntensityAssignment
187/189High[M]⁺ (Molecular Ion)
172/174Medium[M - CH₃]⁺
144/146Medium[M - COOH]⁺
129Low[M - COOH - CH₃]⁺
Interpretation and Rationale
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 187. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at m/z 189 with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature of a monochlorinated compound.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI) or other ionization techniques.

    • Loss of a methyl radical (-CH₃) from the methoxy group would result in a fragment ion at m/z 172/174.

    • Loss of the carboxylic acid group (-COOH) as a radical would lead to a fragment at m/z 144/146.

    • Subsequent loss of a methyl radical from the [M - COOH]⁺ fragment would give a peak at m/z 129.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizing the Structure and Workflow

Molecular Structure of this compound

Caption: Molecular structure of this compound.

General Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis dissolution Dissolution in Solvent nmr NMR Spectrometer dissolution->nmr ms Mass Spectrometer dissolution->ms pellet KBr Pellet Preparation ir FTIR Spectrometer pellet->ir interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Elucidation interpretation->structure

Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its structural confirmation and quality control. While experimental data remains the gold standard, the predictive data and interpretations presented in this guide offer a solid foundation for researchers. The detailed protocols and rationale behind the spectral features aim to empower scientists in their analytical endeavors, ensuring the reliable characterization of this important pharmaceutical intermediate.

References

A Technical Guide to the Thermal Stability and Degradation Profile of 5-Chloro-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-6-methoxynicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its thermal stability and degradation pathways is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive framework for evaluating the thermal properties of this molecule. It outlines anticipated degradation mechanisms based on its chemical structure and the known behavior of related nicotinic acid derivatives. Furthermore, this guide details robust, field-proven experimental protocols using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) for definitive degradant identification. This document is intended for researchers, chemists, and drug development professionals involved in process development, formulation, and quality control.

Introduction: The Critical Role of Stability Assessment

This compound belongs to the class of substituted pyridine carboxylic acids, a scaffold frequently utilized in medicinal chemistry. As a precursor to APIs, its chemical purity and stability directly impact the manufacturing process and the final drug product. Thermal stress is a common factor during synthesis, purification, drying, and storage. An unstable intermediate can lead to the formation of impurities, potentially impacting yield, safety, and regulatory compliance.

Therefore, a thorough investigation of the thermal stability profile is not merely a characterization step but a foundational requirement for robust process development and risk management. This guide explains the causality behind experimental choices, providing the scientific rationale needed to design and execute a comprehensive stability assessment.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before undertaking stability studies. The following table summarizes key physicochemical data.

PropertyValueSource
Molecular Formula C₇H₆ClNO₃ECHEMI[1]
Molecular Weight 187.58 g/mol ECHEMI[1]
CAS Number 884494-85-3ChemicalBook[2]
Predicted Boiling Point 296.7 ± 35.0 °C at 760 mmHgECHEMI[1]
Predicted Density 1.4 ± 0.1 g/cm³ECHEMI[1]
Appearance White to off-white solid (Typical)General knowledge
pKa (Predicted) 2.99 ± 0.10 (for the carboxylic acid)ChemicalBook[3]

Note: Some physical properties, such as boiling point, are predicted values and should be experimentally verified.

Anticipated Thermal Degradation Pathways

While specific experimental data for this compound is not extensively published, its degradation profile can be predicted based on the functional groups present and the known behavior of related molecules like nicotinic acid and other chloropyridines.[4][5][6] The primary sites of thermal liability are the carboxylic acid, the methoxy ether, and the carbon-chlorine bond.

The following degradation routes are proposed:

  • Decarboxylation: The most probable initial degradation step upon heating is the loss of carbon dioxide from the carboxylic acid group, a common reaction for pyridinecarboxylic acids.[7] This would yield 5-chloro-2-methoxypyridine.

  • Ether Cleavage (O-Demethylation): The methoxy group can be cleaved, particularly under acidic conditions that may be autocatalyzed by the molecule itself, to form 5-chloro-6-hydroxynicotinic acid.[8][9]

  • Dehalogenation: Cleavage of the C-Cl bond is also possible at elevated temperatures, though typically requires more energy than decarboxylation. This could lead to the formation of 6-methoxynicotinic acid.

  • Hydrolysis: In the presence of moisture, the methoxy group could be hydrolyzed to a hydroxyl group, leading to the formation of 5-chloro-6-hydroxynicotinic acid.

These pathways can occur concurrently or sequentially, leading to a complex mixture of degradation products.

G A This compound B Heat (Δ) A->B C Decarboxylation (-CO₂) B->C D Ether Cleavage (-CH₃) B->D E Dehalogenation (-Cl) B->E P1 5-Chloro-2-methoxypyridine C->P1 P2 5-Chloro-6-hydroxynicotinic acid D->P2 P3 6-Methoxynicotinic acid E->P3

Caption: Proposed primary thermal degradation pathways for this compound.

A Framework for Comprehensive Thermal Analysis

To definitively determine the stability profile, a multi-technique approach is required. The following workflow provides a self-validating system for characterization.

G cluster_0 Thermal Analysis cluster_1 Degradation & Identification TGA TGA (Mass Loss vs. Temp) Stress Forced Degradation (Isothermal Heating) TGA->Stress Identify Onset Temp DSC DSC (Heat Flow vs. Temp) DSC->Stress Confirm Thermal Events HPLC HPLC-UV (Purity & Quantification) Stress->HPLC Analyze Stressed Sample LCMS LC-MS/MS (Structure Elucidation) HPLC->LCMS Identify Impurity Peaks

Caption: Integrated workflow for thermal stability and degradation product analysis.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass, indicating decomposition or volatilization. Studies on related compounds like niacin show it is stable up to approximately 235 °C before volatilizing.[10]

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of this compound into a clean, tared aluminum or platinum pan.

  • Experimental Conditions:

    • Atmosphere: High-purity Nitrogen (N₂)

    • Flow Rate: 40-60 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, isolating purely thermal effects.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min. Rationale: A 10 °C/min rate is standard for screening and provides a good balance between resolution and experiment time.[10]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature (T_onset) of the major mass loss event, defined as the intersection of the baseline tangent with the tangent of the decomposition curve.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point, purity, and other thermal events like solid-state transitions or the enthalpy of decomposition. For comparison, the related compound niacinamide melts around 129-133 °C.[11]

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard (Melting Point: 156.6 °C).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Rationale: Sealing the pan prevents mass loss due to sublimation before melting, ensuring an accurate melting endotherm.

  • Experimental Conditions:

    • Atmosphere: High-purity Nitrogen (N₂) at 40 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 300 °C at 10 °C/min.

  • Data Analysis: Observe the heat flow curve for endothermic (melting) or exothermic (decomposition) events. The peak temperature of the first major endotherm is recorded as the melting point.

Protocol: Stability-Indicating HPLC-UV Method Development

Objective: To develop a quantitative method capable of separating the parent compound from its potential degradation products, thus indicating stability.

Methodology:

  • Forced Degradation Study:

    • Prepare a solution of this compound (approx. 0.5 mg/mL in a suitable solvent like methanol or acetonitrile/water).

    • Thermally stress the solution at a temperature just below the T_onset determined by TGA (e.g., if T_onset is 220 °C, stress at 180-200 °C) for several hours.

    • Prepare acid, base, oxidative, and photolytic stressed samples as well to ensure specificity.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). Rationale: C18 is a versatile stationary phase suitable for retaining moderately polar aromatic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A time-based gradient from 5-95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector, scanning from 200-400 nm. Select an optimal wavelength (e.g., 254 nm or λ_max) for quantification.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that all degradation product peaks are resolved from the main peak (peak purity analysis).[12][13]

Protocol: LC-MS/MS for Degradant Identification

Objective: To elucidate the structure of unknown impurities observed in the HPLC analysis of the thermally stressed sample.

Methodology:

  • Instrumentation: Couple the validated HPLC method to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[13][14]

  • Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes. Rationale: ESI is a soft ionization technique suitable for thermally labile and polar molecules. Running in both modes ensures detection of all possible ions.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to obtain accurate mass measurements of the parent and impurity peaks.

    • Tandem MS (MS/MS): Fragment the ions corresponding to the impurity peaks to obtain structural information. Compare the fragmentation pattern to the parent compound and theoretical fragments of proposed structures.

  • Structure Elucidation: Use the accurate mass to propose elemental compositions. Use the MS/MS fragmentation data to confirm the proposed structures (e.g., loss of CO₂, CH₃, or Cl).

Recommendations for Handling and Storage

Based on the anticipated thermal profile derived from related compounds, the following precautions are recommended until specific experimental data is available:

  • Storage: Store in well-sealed containers at controlled room temperature (20-25 °C), protected from light and moisture.

  • Processing: Avoid prolonged exposure to temperatures exceeding 150 °C during process steps like drying. The use of vacuum drying at lower temperatures is preferable.

  • Monitoring: Regularly test for purity using a validated stability-indicating method, especially for lots stored for extended periods or exposed to temperature excursions.

Conclusion

While this compound is expected to possess moderate thermal stability, this guide underscores the necessity of empirical verification. The primary anticipated degradation pathways include decarboxylation and ether cleavage. A systematic approach combining TGA, DSC, and a stability-indicating LC-MS method provides a robust and self-validating framework for a complete stability assessment. The protocols and insights provided herein empower researchers to ensure the quality and consistency of this critical pharmaceutical intermediate, mitigating risks in the drug development lifecycle.

References

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 5-Chloro-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 5-Chloro-6-methoxynicotinic acid, a valuable heterocyclic building block in pharmaceutical and agrochemical research. Starting from the readily available 6-hydroxynicotinic acid, the synthesis proceeds through a regioselective electrophilic chlorination to yield the 5-chloro-6-hydroxynicotinic acid intermediate. Subsequent O-methylation of the pyridone hydroxyl group affords the final product. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles, safety protocols, and characterization guidelines to ensure a successful and reproducible synthesis.

Introduction and Synthetic Strategy

This compound is a substituted pyridine derivative whose structural motifs are of significant interest in the design of bioactive molecules. The presence of a carboxylic acid, a methoxy group, and a chlorine atom on the pyridine ring provides multiple points for diversification, making it a key intermediate in the synthesis of complex molecular architectures.

The synthetic pathway detailed herein is a logical and efficient two-step process:

  • Electrophilic Chlorination: The electron-rich pyridine ring of 6-hydroxynicotinic acid is susceptible to electrophilic aromatic substitution. The powerful activating and ortho-, para- directing effect of the C6-hydroxyl group (in its pyridone tautomeric form) selectively directs the incoming electrophilic chlorine to the C5 position, which is para to the hydroxyl group.

  • Nucleophilic O-Methylation: The hydroxyl group of the intermediate, 5-chloro-6-hydroxynicotinic acid, is then methylated. This is typically achieved using a methylating agent such as methyl iodide in the presence of a base. This reaction proceeds via a Williamson ether synthesis-type mechanism on the pyridone oxygen.

This sequence is strategically sound as it installs the chloro-substituent under conditions that the final methoxy group might not tolerate, and it leverages the inherent directing effects of the starting material to achieve the desired regioselectivity.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Methylation 6-hydroxynicotinic_acid 6-Hydroxynicotinic Acid Intermediate 5-Chloro-6-hydroxynicotinic Acid 6-hydroxynicotinic_acid->Intermediate NaOCl / NaOH Final_Product This compound Intermediate->Final_Product 1. CH3I, Ag2CO3 2. NaOH (hydrolysis)

Caption: Overall two-step synthesis pathway.

Part I: Synthesis of 5-Chloro-6-hydroxynicotinic acid

This initial step involves the regioselective chlorination of 6-hydroxynicotinic acid. The choice of a basic sodium hypochlorite solution is a cost-effective and relatively safe method for this transformation, avoiding harsher chlorinating agents.

Principle and Rationale

6-Hydroxynicotinic acid exists in equilibrium with its tautomeric form, 6-oxo-1,6-dihydropyridine-3-carboxylic acid. The electron-donating nature of the ring nitrogen and the hydroxyl/oxo group strongly activates the pyridine ring towards electrophilic attack, particularly at the positions ortho and para to the C6 substituent. The C5 position is electronically favored, leading to a highly regioselective reaction. Sodium hypochlorite in a basic solution provides the electrophilic chlorine species required for the substitution.

Experimental Protocol

Disclaimer: This protocol is adapted from established procedures for analogous compounds[1]. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
6-Hydroxynicotinic Acid139.1110.0 g71.9Starting material
Sodium Hydroxide (NaOH)40.0012.0 g300To create a basic medium
5% Sodium Hypochlorite (NaOCl)74.44 (as NaOCl)750 mL~504Chlorinating agent, commercial bleach
Concentrated HCl (~37%)36.46As needed-For acidification/precipitation
Deionized Water18.02As needed-For washing
2L Beaker, Magnetic Stirrer, pH meter, Büchner Funnel, Filter Paper

Procedure:

  • Preparation of Reaction Mixture: In a 2-liter beaker equipped with a magnetic stirrer, dissolve 12.0 g of sodium hydroxide pellets in 750 mL of 5% sodium hypochlorite solution. The dissolution is exothermic; allow the solution to cool to room temperature (15-20°C).

  • Addition of Starting Material: To the agitated basic hypochlorite solution, add 10.0 g (71.9 mmol) of 6-hydroxynicotinic acid portion-wise over 15 minutes. The temperature of the reaction mixture may rise slightly. Maintain the temperature below 30°C, using an ice bath if necessary.

  • Reaction: Continue stirring the reaction mixture at room temperature overnight (approximately 16-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired (a suitable mobile phase would be Ethyl Acetate/Methanol/Acetic Acid).

  • Product Precipitation: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with vigorous stirring to acidify the mixture to a pH of approximately 2-3. A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 60-70°C to a constant weight. The product, 5-chloro-6-hydroxynicotinic acid, should be obtained as an off-white to pale yellow solid[2][3].

Part II: Synthesis of this compound

This second stage involves the methylation of the hydroxyl group. A common challenge is the concurrent methylation of the carboxylic acid group. Therefore, the presented strategy involves a non-selective methylation of both sites, followed by a selective saponification (hydrolysis) of the resulting methyl ester to regenerate the desired carboxylic acid.

Principle and Rationale

Methyl iodide is a potent electrophile used for SN2 reactions. In the presence of a mild base like silver carbonate (Ag₂CO₃), the acidic protons of both the pyridone hydroxyl and the carboxylic acid are abstracted, forming the corresponding nucleophiles. These nucleophiles then attack the methyl iodide. Silver carbonate is particularly effective as it also acts as a halide scavenger, precipitating silver iodide (AgI) and driving the reaction to completion[4].

The subsequent hydrolysis step relies on the greater reactivity of the ester functional group towards saponification compared to the aryl-methyl ether bond under basic conditions.

Experimental Protocol

Safety Warning: Methyl iodide is toxic, a suspected carcinogen, and highly volatile. Handle this reagent exclusively in a certified chemical fume hood with appropriate gloves and safety glasses.

Step 2a: Synthesis of Methyl 5-chloro-6-methoxynicotinate

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
5-Chloro-6-hydroxynicotinic Acid173.555.0 g28.8Intermediate from Part I
Silver Carbonate (Ag₂CO₃)275.7518.0 g65.3Base and halide scavenger
Methyl Iodide (CH₃I)141.946.0 mL (13.7g)96.5Methylating agent[5]
Chloroform (CHCl₃)119.38100 mL-Solvent (or alternative like DMF)
Celite®-Small pad-Filtration aid

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5.0 g (28.8 mmol) of 5-chloro-6-hydroxynicotinic acid and 100 mL of chloroform.

  • Addition of Reagents: Add 18.0 g (65.3 mmol) of silver carbonate, followed by the slow addition of 6.0 mL (96.5 mmol) of methyl iodide[4].

  • Reaction: Heat the reaction mixture to a gentle reflux (around 50-60°C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove silver salts (AgI and excess Ag₂CO₃). Wash the filter cake with additional chloroform (2 x 20 mL).

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, methyl 5-chloro-6-methoxynicotinate. This crude product can be used directly in the next step or purified by column chromatography if necessary.

Step 2b: Hydrolysis to this compound

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Crude Methyl 5-chloro-6-methoxynicotinate187.58~28.8 (theoretical)-From Step 2a
Sodium Hydroxide (NaOH)40.002.3 g57.6Base for hydrolysis
Methanol / Water (1:1)-100 mL-Solvent system
Concentrated HCl (~37%)36.46As needed-For acidification

Procedure:

  • Setup: Dissolve the crude methyl 5-chloro-6-methoxynicotinate in 100 mL of a 1:1 methanol/water mixture in a 250 mL round-bottom flask.

  • Hydrolysis: Add 2.3 g (57.6 mmol) of sodium hydroxide. Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete disappearance of the ester.

  • Solvent Removal: Cool the reaction mixture and remove the methanol using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Acidify to pH 2-3 by the dropwise addition of concentrated HCl. A solid precipitate of the final product should form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven. The final product, this compound, can be further purified by recrystallization if necessary[6].

Reaction Visualization

Methylation_and_Hydrolysis Intermediate 5-Chloro-6-hydroxynicotinic Acid Reagents1 CH3I, Ag2CO3 CHCl3, Reflux Intermediate->Reagents1 Ester_Intermediate Methyl 5-chloro-6-methoxynicotinate Reagents2 NaOH, H2O/MeOH Then H+ Ester_Intermediate->Reagents2 Final_Product This compound Reagents1->Ester_Intermediate Reagents2->Final_Product

Caption: Workflow for methylation and subsequent hydrolysis.

Safety and Handling

  • 6-Hydroxynicotinic Acid: May cause skin and eye irritation. Handle with standard laboratory PPE.

  • Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Cause severe skin burns and eye damage. Handle with extreme care, using gloves, goggles, and a lab coat. Work in a fume hood.

  • Sodium Hypochlorite: Corrosive. Releases toxic chlorine gas if mixed with acid. Ensure the solution remains basic during the reaction.

  • Methyl Iodide: Highly Toxic and Volatile Carcinogen. All operations must be conducted in a certified chemical fume hood. Use appropriate chemically resistant gloves (e.g., laminate film or Viton). Have a sodium thiosulfate solution available for quenching spills.

  • Chloroform: Harmful if swallowed or inhaled. Suspected carcinogen. Use only in a fume hood.

References

Application Note & Protocol: A Detailed Guide to the Synthesis of 5-Chloro-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-6-methoxynicotinic acid is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development. Its substituted pyridine scaffold is a key feature in a variety of biologically active molecules.[1] The presence of three distinct functional groups—a carboxylic acid, a chloro group, and a methoxy group—at specific positions on the pyridine ring allows for diverse chemical modifications, making it an essential intermediate in the synthesis of complex drug candidates.[1][2] This document provides a detailed, two-step experimental protocol for the synthesis of this compound, starting from the readily available 6-hydroxynicotinic acid. The protocol is designed to be robust and reproducible, with a focus on explaining the chemical principles behind each step to ensure both safety and success in the laboratory.

Synthesis Overview

The synthesis of this compound is accomplished via a two-step reaction sequence. The process begins with the regioselective chlorination of 6-hydroxynicotinic acid to yield 5-chloro-6-hydroxynicotinic acid. This intermediate is then subjected to methylation to convert the hydroxyl group into the target methoxy group.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Chlorination cluster_1 Step 2: Williamson Ether Synthesis 6-Hydroxynicotinic_Acid 6-Hydroxynicotinic Acid Intermediate 5-Chloro-6-hydroxynicotinic Acid 6-Hydroxynicotinic_Acid->Intermediate  NaOCl, NaOH (aq) Room Temperature Final_Product This compound Intermediate->Final_Product  K2CO3, CH3I DMF, Heat

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

PART 1: Synthesis of 5-Chloro-6-hydroxynicotinic acid

This step involves the direct chlorination of the pyridine ring at the C-5 position. The electron-donating hydroxyl group at C-6 activates the ring towards electrophilic substitution, directing the incoming chlorine atom to the ortho-position (C-5). The reaction is performed under basic conditions using sodium hypochlorite as the chlorinating agent.[3]

Materials and Reagents:

  • 6-Hydroxynicotinic acid

  • Sodium hydroxide (NaOH)

  • 5% Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, ice bath, pH paper, Buchner funnel, filter paper

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 6-hydroxynicotinic acid in 150 mL of a 1 M sodium hydroxide solution. Stir at room temperature until all the solid has dissolved, forming the sodium salt of the starting material. This enhances its solubility in the aqueous medium.

  • Chlorination: Cool the solution in an ice-water bath. While stirring vigorously, slowly add 140 mL of a 5% sodium hypochlorite solution over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approximately 16 hours) to ensure the reaction goes to completion.

  • Precipitation: Cool the reaction mixture again in an ice bath. Carefully and slowly add concentrated hydrochloric acid dropwise to acidify the mixture to a pH of approximately 2-3.[3] This step protonates the carboxylate and the pyridinol, causing the less soluble product, 5-chloro-6-hydroxynicotinic acid, to precipitate out of the solution.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid three times with 50 mL portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum at 60 °C to a constant weight. The expected product is 5-chloro-6-hydroxynicotinic acid.[4]

PART 2: Synthesis of this compound

This final step is a Williamson ether synthesis. The hydroxyl group of the intermediate is deprotonated by a mild base (potassium carbonate) to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide to form the desired ether linkage.

Materials and Reagents:

  • 5-Chloro-6-hydroxynicotinic acid (from Part 1)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, Buchner funnel

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 g of 5-chloro-6-hydroxynicotinic acid, 11.9 g of anhydrous potassium carbonate, and 100 mL of anhydrous DMF.

  • Methylation: While stirring the suspension, slowly add 4.3 mL of methyl iodide. Caution: Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 70 °C and maintain this temperature with stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water.

  • Precipitation: Acidify the aqueous solution by slowly adding 1 M HCl until the pH is approximately 3-4. This will protonate the carboxylic acid and cause the final product to precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove DMF and salts.

  • Drying: Dry the purified solid in a vacuum oven at 60 °C. The final product is this compound.[5] Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

Quantitative Data Summary

Step Reagent Molar Mass ( g/mol ) Amount Moles Equivalents Reaction Conditions
1 6-Hydroxynicotinic acid139.1110.0 g0.0721.016 h, Room Temp.
5% Sodium Hypochlorite74.44140 mL~0.094~1.3
2 5-Chloro-6-hydroxynicotinic acid173.5510.0 g0.0581.06-8 h, 70 °C
Potassium Carbonate138.2111.9 g0.0861.5
Methyl Iodide141.944.3 mL (9.8 g)0.0691.2

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the successful introduction of the chloro and methoxy groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound (187.58 g/mol ).[5]

  • Melting Point Analysis: To assess the purity of the final product.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Hypochlorite: Is corrosive and an oxidizing agent. Avoid contact with skin and eyes.

  • Concentrated Hydrochloric Acid: Is highly corrosive and causes severe burns. Handle with extreme care.

  • Methyl Iodide: Is toxic, volatile, and a suspected carcinogen. All operations involving methyl iodide must be performed in a certified chemical fume hood.

  • N,N-Dimethylformamide (DMF): Is an irritant and can be absorbed through the skin. Avoid inhalation and skin contact.

Dispose of all chemical waste according to institutional and local regulations.

References

analytical methods for characterization of 5-Chloro-6-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Analytical Characterization of 5-Chloro-6-methoxynicotinic Acid

Introduction

This compound is a substituted pyridine carboxylic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring a chlorinated and methoxylated pyridine ring with a carboxylic acid function, presents a unique set of analytical challenges. The purity and structural integrity of this intermediate are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its characterization, including identity confirmation, purity assessment, and impurity profiling.

This application note provides a comprehensive guide to the analytical methodologies for the complete characterization of this compound. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals involved in the quality control and advancement of pharmaceutical pipelines.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Molecular FormulaC₇H₆ClNO₃[2]
Molecular Weight187.58 g/mol [2]
IUPAC Name5-chloro-6-methoxypyridine-3-carboxylic acid[2]
Boiling Point296.7±35.0 °C at 760 mmHg[2]
pKa2.99±0.10 (Predicted)[3]
AppearanceWhite solid[3]

Chromatographic Methods for Purity and Impurity Determination

Chromatographic techniques are the cornerstone of purity assessment and impurity profiling for pharmaceutical intermediates. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer orthogonal approaches to ensure a comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for the analysis of polar, non-volatile compounds like this compound. The acidic nature of the molecule necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group, thereby ensuring good peak shape and retention.

Protocol for HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water. The use of a non-volatile acid like phosphoric acid provides excellent peak shape. For LC-MS applications, a volatile acid such as formic acid should be used.[4]

    • B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of the main component from potential impurities with a wide range of polarities.

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Acetonitrile/Water sample->dissolve inject Inject into HPLC System dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity & Impurities integrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert the polar carboxylic acid into a more volatile ester or silyl ether.[5] Silanization is a common and effective derivatization technique for this purpose.

Protocol for GC-MS Analysis with Derivatization

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization:

    • To approximately 1 mg of the sample, add 500 µL of pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

  • GC Column: A non-polar column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of the derivatized analyte.[6][7]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Weigh Sample derivatize Add Pyridine & BSTFA Heat at 70°C sample->derivatize inject Inject into GC-MS System derivatize->inject separate Separation on HP-5MS Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect spectrum Generate Mass Spectrum detect->spectrum library Compare with NIST Library spectrum->library identify Identify Compound & Impurities library->identify

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural confirmation.

Expected ¹H and ¹³C NMR Spectral Features

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern.

  • ¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the methoxy carbon.

Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. Additional experiments like DEPT, COSY, and HMQC/HSQC can be performed for more detailed structural assignment.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Deuterated Solvent sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H & 13C Spectra transfer->acquire process Process Spectra (FT, Phasing) acquire->process assign Assign Signals process->assign confirm Confirm Structure assign->confirm

Caption: Workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Hydrogen-bonded hydroxyl stretch
C-H (Aromatic)3100-3000Aromatic C-H stretch
C=O (Carboxylic Acid)1760-1690Carbonyl stretch
C=C (Aromatic)1600-1450Aromatic ring stretches
C-O (Methoxy/Acid)1320-1210C-O stretch
C-Cl850-550Carbon-chlorine stretch

References for characteristic IR absorptions:[8][9]

Protocol for FT-IR Analysis (ATR)

  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, with an appropriate number of scans for a good signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FT-IR Analysis cluster_data Data Analysis sample Place Solid Sample on ATR Crystal background Collect Background sample->background acquire Acquire Sample Spectrum background->acquire process Process Spectrum acquire->process assign Assign Characteristic Bands process->assign identify Identify Functional Groups assign->identify

Caption: Workflow for FT-IR analysis of this compound.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the melting point, thermal stability, and decomposition profile of this compound.

  • DSC: Can be used to determine the melting point and assess the crystalline purity of the compound.

  • TGA: Provides information on the thermal stability and decomposition temperature of the material.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-faceted approach. The combination of chromatographic techniques (HPLC and GC-MS) for purity and impurity assessment, along with spectroscopic methods (NMR and FT-IR) for structural elucidation and confirmation, provides a robust framework for ensuring the quality and consistency of this critical pharmaceutical intermediate. The protocols and workflows detailed in this application note serve as a validated starting point for the development of specific in-house analytical methods.

References

Application Note: High-Throughput Analysis of 5-Chloro-6-methoxynicotinic Acid using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated methodologies for the analysis of 5-Chloro-6-methoxynicotinic acid (CAS No. 884494-85-3), a key intermediate in pharmaceutical synthesis.[1] We provide detailed protocols for two orthogonal analytical techniques: 1) A quantitative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for assay and impurity profiling, and 2) A confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for structural identification and trace-level analysis. The causality behind critical experimental choices, such as mobile phase pH adjustment in HPLC and the necessity of chemical derivatization for GC-MS, is thoroughly explained. These protocols are designed to meet the rigorous standards of the pharmaceutical industry, aligning with ICH Q2(R2) guidelines for analytical procedure validation to ensure data integrity, reliability, and trustworthiness.[2][3]

High-Performance Liquid Chromatography (HPLC) Analysis for Assay and Purity

Principle and Method Rationale

Reversed-phase HPLC (RP-HPLC) is the chosen modality for the primary assay and purity determination of this compound. The molecule possesses a carboxylic acid functional group and a heterocyclic aromatic ring, making it amenable to retention on a non-polar stationary phase (like C18) with a polar mobile phase.

Causality of Method Choices:

  • pH Control: The ionization state of the carboxylic acid group is highly dependent on the mobile phase pH.[4] To ensure consistent retention, improved peak shape, and reproducibility, the mobile phase is acidified with 0.1% formic acid. This suppresses the ionization of the carboxyl group, rendering the molecule less polar and increasing its retention time on the C18 column.

  • Solvent Selection: Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent miscibility with water. A gradient elution is employed to ensure that impurities with a wide range of polarities can be effectively separated and eluted within a reasonable run time.

  • UV Detection: The pyridine ring structure of the analyte contains a chromophore that absorbs UV light, allowing for sensitive and specific detection. A photodiode array (PDA) detector is recommended to confirm peak purity and identify potential co-eluting impurities.

Materials and Reagents
  • Analyte: this compound reference standard (>99% purity)

  • Solvents: HPLC-grade acetonitrile, HPLC-grade water

  • Reagents: Formic acid (≥98% purity)

  • Filters: 0.22 µm PVDF or PTFE syringe filters[5]

Experimental Protocol: Sample and Standard Preparation
  • Diluent Preparation: Prepare a solution of 50:50 (v/v) acetonitrile and water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. A minimum of five concentration levels is recommended to establish linearity.[6]

  • Sample Preparation: Accurately weigh an appropriate amount of the test sample, dissolve it in the diluent to achieve a target concentration within the calibration range (e.g., 100 µg/mL).

  • Filtration: Prior to injection, filter all standard and sample solutions through a 0.22 µm syringe filter to remove particulates that could damage the HPLC column.[5][7]

HPLC Instrumental Method and Parameters

The following parameters provide a validated starting point for analysis.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with PDA/UV Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-22 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm (or PDA scan 200-400 nm)
Run Time 22 minutes

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh 1. Weigh Standard & Sample Dissolve 2. Dissolve in Acetonitrile/Water Weigh->Dissolve Dilute 3. Prepare Calibration Curve Standards Dissolve->Dilute Filter 4. Filter with 0.22 µm Syringe Filter Dilute->Filter Inject 5. Inject 10 µL onto HPLC System Filter->Inject Separate 6. C18 Column Separation Inject->Separate Detect 7. UV/PDA Detection Separate->Detect Integrate 8. Integrate Peak Area Detect->Integrate Calibrate 9. Generate Calibration Curve (Conc. vs Area) Integrate->Calibrate Quantify 10. Quantify Sample Concentration & Purity Calibrate->Quantify

Caption: HPLC analysis workflow from sample preparation to final quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis

Principle and Method Rationale

Direct analysis of this compound by GC-MS is challenging due to its low volatility and high polarity, which are properties of its carboxylic acid group.[8] These properties can lead to poor peak shape and thermal degradation in the GC inlet. To overcome this, chemical derivatization is a mandatory sample preparation step.

Causality of Method Choices:

  • Derivatization: We employ an alkylation reaction (esterification) to convert the carboxylic acid into its corresponding methyl ester.[8] This is achieved by reacting the analyte with methanol in the presence of an acid catalyst. The resulting methyl ester is significantly more volatile and less polar, making it ideally suited for GC analysis. This process replaces the active hydrogen on the carboxyl group, eliminating intermolecular hydrogen bonding.[9]

  • GC Separation: A non-polar (5% phenyl)-methylpolysiloxane capillary column is used, which separates compounds primarily based on their boiling points. This provides excellent resolution for the derivatized analyte from potential matrix interferences.

  • Mass Spectrometry Detection: Electron Ionization (EI) is used to generate characteristic and reproducible fragmentation patterns. The mass spectrometer serves as a highly specific detector, confirming the identity of the analyte by comparing its mass spectrum to a reference library and providing definitive structural information.

Materials and Reagents
  • Analyte: this compound reference standard (>99% purity)

  • Derivatization Reagent: 2M HCl in Methanol (prepared by cautiously adding acetyl chloride to anhydrous methanol) or commercially available BF3-Methanol.

  • Solvents: Dichloromethane (DCM), Ethyl acetate (GC-grade)

  • Other: Anhydrous Sodium Sulfate, Saturated Sodium Bicarbonate solution

Experimental Protocol: Derivatization and Sample Preparation
  • Sample Preparation: Place an accurately weighed sample (approx. 1 mg) or an aliquot of a sample extract into a 4 mL glass vial. Evaporate any solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction: Add 500 µL of 2M HCl in Methanol to the dry residue. Cap the vial tightly.

  • Heating: Heat the vial at 70 °C for 30 minutes in a heating block or water bath.

  • Neutralization and Extraction: After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acid. Extract the derivatized product by adding 1 mL of dichloromethane and vortexing for 1 minute.

  • Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the bottom organic layer (DCM) to a clean vial.

  • Drying and Transfer: Dry the organic extract by passing it through a small column of anhydrous sodium sulfate. Transfer the final, dried solution to a GC vial for analysis.

GC-MS Instrumental Method and Parameters
ParameterCondition
Instrument Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Splitless mode, 250 °C
Injection Volume 1 µL
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp. 280 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Full Scan (m/z 50-400). For quantitation, Selected Ion Monitoring (SIM) can be used.
Expected Product Methyl 5-chloro-6-methoxynicotinate (MW: 201.61)
Expected Key Ions (m/z) 201 (M+), 170 ([M-OCH3]+), 142 ([M-COOCH3]+)

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Derivatization & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Dry 1. Dry Sample in Vial Deriv 2. Add HCl/Methanol & Heat at 70°C Dry->Deriv Extract 3. Neutralize & Extract with DCM Deriv->Extract DryExtract 4. Dry Extract with Na2SO4 Extract->DryExtract Inject 5. Inject 1 µL onto GC-MS System DryExtract->Inject Separate 6. HP-5ms Column Separation Inject->Separate Detect 7. EI Ionization & Mass Detection Separate->Detect Spectrum 8. Obtain Mass Spectrum Detect->Spectrum Identify 9. Compare Spectrum to Library/Standard Spectrum->Identify Confirm 10. Confirm Identity & Structure Identify->Confirm

Caption: GC-MS analysis workflow, highlighting the critical derivatization step.

Method Validation and Trustworthiness

To ensure these protocols are fit for their intended purpose in a regulated environment, they must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[2][10] The validation process establishes the performance characteristics of the method and ensures its reliability.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank samples, placebos, and spiked samples. The PDA detector in HPLC and the mass spectrometer in GC-MS provide high degrees of specificity.[2]

  • Linearity: A linear relationship between concentration and analytical response. Established by analyzing a minimum of five standards across the desired range.[6]

  • Accuracy: The closeness of test results to the true value. Determined by spike/recovery studies on a sample matrix.

  • Precision: Assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay and inter-analyst variability). Expressed as the relative standard deviation (%RSD).

  • Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[6]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentrations that can be reliably quantified and detected, respectively.

By systematically evaluating these parameters, the trustworthiness of the data generated by these methods is scientifically assured, providing a self-validating system for quality control and drug development professionals.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Chloro-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Chloro-6-methoxynicotinic Acid in Biaryl Synthesis

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its strategic functionalization via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a powerful and versatile pathway for the synthesis of complex biaryl and heteroaryl structures. These motifs are prevalent in a wide array of pharmacologically active compounds, underscoring the importance of robust and well-understood synthetic protocols.

This guide provides an in-depth technical overview and detailed protocols for the successful application of this compound in Suzuki coupling reactions. As a Senior Application Scientist, the following content is synthesized from established principles of organometallic chemistry and field-proven insights to ensure scientific integrity and practical applicability.

Mechanistic Insights: Navigating the Challenges of a Deactivated Substrate

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] However, the successful coupling of this compound presents specific challenges that require a nuanced understanding of the reaction mechanism.

The primary hurdle lies in the initial oxidative addition step. The carbon-chlorine (C-Cl) bond is inherently stronger and less reactive than corresponding C-Br or C-I bonds, necessitating more active palladium catalysts.[2] Furthermore, the 6-methoxy group on the pyridine ring is electron-donating, which increases the electron density at the C5 position, further deactivating the C-Cl bond towards oxidative addition by the electron-rich Pd(0) catalyst.

To overcome this, the selection of a suitable ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are essential. These ligands stabilize the monomeric Pd(0) species in solution and promote the challenging oxidative addition step.[2]

The transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center, is facilitated by the presence of a base. The base activates the boronic acid to form a more nucleophilic boronate species, which readily undergoes transmetalation.[3] The choice of base and solvent can significantly impact reaction efficiency and must be carefully optimized.

Finally, reductive elimination from the Pd(II) intermediate yields the desired biaryl product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 + Base PdII_Biaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' Product 5-Aryl-6-methoxynicotinic acid (Ar-Ar') Reactant1 This compound (Ar-Cl) Reactant2 Arylboronic Acid (Ar'-B(OR)2) caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Guide to Successful Coupling

The following protocols are designed as robust starting points for the Suzuki coupling of this compound. Given the challenging nature of the substrate, screening of different catalyst/ligand systems is highly recommended for optimal results with various arylboronic acids.

Protocol 1: General Procedure using a Buchwald Ligand (SPhos)

This protocol is based on conditions known to be effective for electron-rich and sterically hindered aryl chlorides.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-3 mol%)

  • SPhos (4-6 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equivalents)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and finely ground potassium phosphate (2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

  • Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M) and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Alternative Conditions using a Different Catalyst System

This protocol offers an alternative catalyst system that may be effective for different arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5-2.5 mol%)

  • XPhos (3-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Toluene, anhydrous and degassed

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.015 eq), and XPhos (0.03 eq) in a reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

  • Reaction: Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Workup and Purification: Follow steps 6-9 from Protocol 1.

Visualizing the Experimental Workflow

Suzuki_Workflow start Start setup Combine Reactants, Base, Catalyst, and Ligand start->setup inert Establish Inert Atmosphere (Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (100-110 °C, 12-24h) solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Cool, Dilute, and Acidify monitor->workup extract Extract with Organic Solvent workup->extract purify Dry, Concentrate, and Purify extract->purify end Pure Product purify->end

Caption: A typical experimental workflow for the Suzuki coupling.

Data Presentation: Expected Outcomes and Optimization

The yield of the Suzuki coupling of this compound is highly dependent on the electronic and steric properties of the arylboronic acid coupling partner. The following table provides a representative summary of expected yields based on data from structurally similar chloropyridine couplings.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001875-85
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001880-90
34-Trifluoromethylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1102465-75
42-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001670-80
53,5-Dimethylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1102460-70

Note: These are estimated yields and actual results may vary. Optimization of reaction parameters is recommended for each new substrate.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Cause: Inefficient oxidative addition.

    • Solution: Increase catalyst and/or ligand loading. Screen alternative bulky, electron-rich ligands (e.g., RuPhos, BrettPhos). Ensure the reaction is strictly anaerobic.

  • Dehalogenation of Starting Material:

    • Cause: Proto-dehalogenation can occur in the presence of trace amounts of water or other proton sources before the desired coupling.

    • Solution: Use rigorously dried solvents and reagents. Ensure the base is anhydrous.

  • Homocoupling of Boronic Acid:

    • Cause: This side reaction can be promoted by the presence of oxygen.

    • Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.

  • Poor Solubility:

    • Cause: The nicotinic acid moiety can cause solubility issues.

    • Solution: Consider using a co-solvent system or a more polar aprotic solvent like DMF or DMA. Alternatively, protection of the carboxylic acid as an ester may improve solubility and reactivity.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation for the synthesis of valuable biaryl compounds. A thorough understanding of the mechanistic hurdles, particularly the activation of the C-Cl bond, is crucial for success. By employing highly active palladium catalysts with bulky, electron-rich phosphine ligands and carefully optimizing reaction conditions, researchers can effectively utilize this versatile building block in their synthetic endeavors. The protocols and insights provided herein serve as a comprehensive guide for navigating the complexities of this reaction and achieving high-yielding, reproducible results.

References

Application Notes and Protocols for the Synthesis of MALT1 Inhibitors Utilizing 5-Chloro-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of potent inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). We detail a strategic synthetic pathway that leverages the commercially available starting material, 5-Chloro-6-methoxynicotinic acid , to construct a key aminopyridine intermediate. This intermediate is a crucial building block for a class of MALT1 inhibitors with therapeutic potential in oncology and autoimmune diseases. The protocols herein are presented with detailed step-by-step instructions, mechanistic explanations for procedural choices, and methods for characterization, ensuring scientific rigor and reproducibility.

Introduction: MALT1 as a High-Value Therapeutic Target

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a unique human paracaspase that plays a central role in the activation of lymphocytes.[1] It functions as a critical mediator in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is essential for immune and inflammatory responses.[2] MALT1 possesses both scaffolding and proteolytic functions.[3][4] Upon antigen receptor engagement, MALT1 is recruited into the CARMA1-BCL10-MALT1 (CBM) signalosome.[5] This complex formation leads to MALT1's proteolytic activation, which in turn cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying and sustaining the signal.[1][6]

Dysregulation of MALT1 activity is a hallmark of several pathologies. Constitutive MALT1 activity is a key driver in certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[2][7] Consequently, inhibiting the protease activity of MALT1 has emerged as a promising therapeutic strategy to selectively induce apoptosis in these cancer cells.[2] Furthermore, given its central role in immunity, MALT1 inhibition is also being explored for the treatment of various autoimmune and inflammatory disorders.[2][3]

This guide focuses on a synthetic strategy for a class of MALT1 inhibitors built around a substituted pyridine core, accessible from this compound.

Strategic Rationale: this compound as a Key Starting Material

The choice of starting material is paramount in designing an efficient and scalable synthetic route. This compound presents several advantages:

  • Structural Pre-organization: It provides a pre-functionalized pyridine ring with the desired substitution pattern (chloro and methoxy groups) that is often found in potent MALT1 inhibitors.

  • Versatile Chemical Handle: The carboxylic acid group at the 3-position is a versatile functional group that can be readily converted into an amine, which serves as a key attachment point for building the final inhibitor scaffold.

  • Commercial Availability: Its availability from commercial suppliers reduces the initial synthetic effort and cost.

The overall synthetic strategy involves the conversion of the carboxylic acid to a primary amine, which then serves as a nucleophile in subsequent coupling reactions to build the final MALT1 inhibitor.

Signaling Pathway Overview

To appreciate the mechanism of action of the synthesized inhibitors, it is crucial to understand the MALT1 signaling cascade.

MALT1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AntigenReceptor Antigen Receptor (BCR/TCR) PKC PKC AntigenReceptor->PKC Antigen Binding CARMA1 CARMA1 PKC->CARMA1 Phosphorylation BCL10 BCL10 CBM_Complex CBM Complex (CARMA1-BCL10-MALT1) CARMA1->CBM_Complex MALT1 MALT1 (Inactive) BCL10->CBM_Complex MALT1->CBM_Complex MALT1_Active MALT1 (Active Protease) CBM_Complex->MALT1_Active Activation TRAF6 TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Release A20_RelB A20, RelB (Negative Regulators) MALT1_Active->TRAF6 Scaffold Function MALT1_Active->A20_RelB Cleavage Release Inhibitor MALT1 Inhibitor (Synthesized Compound) Inhibitor->MALT1_Active Inhibition Release Gene_Transcription Gene Transcription (Proliferation, Survival) NFkB_nuc->Gene_Transcription Release

Figure 1: MALT1 Signaling Pathway. Upon antigen receptor stimulation, Protein Kinase C (PKC) phosphorylates CARMA1, leading to the assembly of the CBM complex and activation of MALT1's protease function. Active MALT1 promotes NF-κB activation both by acting as a scaffold and by cleaving negative regulators. The synthesized inhibitors block the proteolytic activity of MALT1.

Experimental Protocols

This section provides a detailed, two-stage protocol for the synthesis of a key aminopyridine intermediate from this compound, followed by a general protocol for its elaboration into a final MALT1 inhibitor, based on publicly available patent literature.

Overall Synthetic Workflow

Synthesis_Workflow Start This compound Amide 5-Chloro-6-methoxynicotinamide Start->Amide Stage 1: Amidation Amine 3-Amino-5-chloro-6-methoxypyridine (Key Intermediate) Amide->Amine Stage 2: Hofmann Rearrangement Final_Product Final MALT1 Inhibitor Amine->Final_Product Stage 3: Coupling Reaction Reagent Partner Moiety (e.g., Substituted Imidazopyridazine) Reagent->Final_Product

Figure 2: General Synthetic Workflow. The process starts with the amidation of the nicotinic acid, followed by a rearrangement to yield the key amine intermediate, which is then coupled to form the final product.

Stage 1: Synthesis of 5-Chloro-6-methoxynicotinamide

Rationale: The conversion of a carboxylic acid to a primary amide is the first crucial step towards the key amine intermediate. Direct amidation with ammonia is often low-yielding due to the formation of the ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. A common and effective method is the conversion to an acyl chloride followed by reaction with ammonia.

Protocol:

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Toluene (anhydrous)

    • Ammonium hydroxide (NH₄OH, concentrated aqueous solution)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

  • Procedure: a. To a stirred suspension of this compound (1.0 eq) in anhydrous toluene (10 mL/g), add thionyl chloride (2.0 eq) dropwise at room temperature. b. Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C for 2-3 hours. The reaction can be monitored by TLC or by the cessation of gas (HCl, SO₂) evolution. c. Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude acyl chloride is used directly in the next step. d. Dissolve the crude acyl chloride in DCM (15 mL/g of starting acid) and cool the solution in an ice bath to 0-5 °C. e. Add concentrated ammonium hydroxide (5.0 eq) dropwise, maintaining the internal temperature below 10 °C. A precipitate will form. f. Allow the mixture to warm to room temperature and stir for an additional 1-2 hours. g. Dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL/g). h. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. i. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-Chloro-6-methoxynicotinamide. The product can be purified by recrystallization or column chromatography.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of the starting material and the appearance of a new, more polar spot for the amide.

  • Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR (disappearance of the carboxylic acid proton, appearance of amide NH₂ protons), ¹³C NMR, and Mass Spectrometry (matching molecular weight).

Stage 2: Synthesis of 3-Amino-5-chloro-6-methoxypyridine (Key Intermediate)

Rationale: The Hofmann rearrangement is a classic and reliable method for converting a primary amide to a primary amine with one fewer carbon atom.[2] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. This method is particularly suitable for electron-rich aromatic amides.

Protocol:

  • Reagents and Materials:

    • 5-Chloro-6-methoxynicotinamide

    • Sodium hydroxide (NaOH)

    • Bromine (Br₂)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate (EtOAc)

    • Standard laboratory glassware.

  • Procedure: a. Prepare a solution of sodium hydroxide (4.4 eq) in water (5 mL/g of amide) and cool it to 0 °C in an ice bath. b. Slowly add bromine (1.1 eq) to the cold NaOH solution to form sodium hypobromite in situ. Maintain the temperature below 5 °C. c. In a separate flask, dissolve 5-Chloro-6-methoxynicotinamide (1.0 eq) in 1,4-dioxane (10 mL/g). d. Add the freshly prepared cold sodium hypobromite solution to the amide solution dropwise at 0-5 °C. e. After the addition is complete, slowly warm the reaction mixture to room temperature, then heat to 50-60 °C for 1 hour. Monitor the reaction by TLC. f. Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 15 mL/g). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford 3-Amino-5-chloro-6-methoxypyridine.

Self-Validation:

  • TLC Analysis: The amine product will have a different Rf value compared to the starting amide.

  • Spectroscopic Analysis: ¹H NMR will show the disappearance of the amide protons and the appearance of a new set of aromatic protons and the amine (NH₂) protons. Mass spectrometry will confirm the expected molecular weight, corresponding to the loss of a carbonyl group.

Stage 3: General Protocol for Coupling to a MALT1 Inhibitor Scaffold

Rationale: The synthesized aminopyridine is a versatile nucleophile. Patent literature (e.g., WO2021000855A1) describes the coupling of similar aminopyridines with activated heterocyclic partners to form ureas, which are common motifs in MALT1 inhibitors. This example illustrates the formation of a urea linkage.

Protocol:

  • Reagents and Materials:

    • 3-Amino-5-chloro-6-methoxypyridine

    • An appropriate isocyanate or carbamoyl chloride partner (e.g., 2-chloro-8-isopropylimidazo[1,2-b]pyridazin-7-yl isocyanate)

    • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

    • Inert atmosphere (Nitrogen or Argon)

    • Standard laboratory glassware.

  • Procedure: a. Dissolve 3-Amino-5-chloro-6-methoxypyridine (1.0 eq) in anhydrous THF under an inert atmosphere. b. To this solution, add the heterocyclic isocyanate partner (1.05 eq) either neat or as a solution in anhydrous THF. c. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Purify the crude residue by column chromatography or preparative HPLC to yield the final MALT1 inhibitor.

Self-Validation:

  • LC-MS Analysis: Track the consumption of starting materials and the formation of the higher molecular weight product.

  • Full Spectroscopic Characterization: Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data to confirm the structure and purity of the final compound.

Data Presentation and Characterization

All synthesized compounds should be characterized thoroughly. The following table provides an example of the expected data for the key intermediate.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm, CDCl₃)
5-Chloro-6-methoxynicotinamideStructure of the amideC₇H₇ClN₂O₂186.60~8.2 (s, 1H, Ar-H), ~7.9 (s, 1H, Ar-H), ~6.0 (br s, 2H, NH₂), ~4.0 (s, 3H, OCH₃)
3-Amino-5-chloro-6-methoxypyridineStructure of the amineC₆H₇ClN₂O158.59~7.5 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.7 (br s, 2H, NH₂)

(Note: Expected NMR shifts are illustrative and should be confirmed experimentally.)

Conclusion

This application note details a robust and logical synthetic pathway for preparing MALT1 inhibitors, starting from the readily accessible this compound. By explaining the rationale behind the target, the choice of starting material, and the specific reaction conditions, we provide a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery. The protocols are designed to be self-validating, ensuring that researchers can reliably reproduce these results and utilize this key aminopyridine intermediate in the development of novel MALT1-targeted therapeutics.

References

Application Notes and Protocols for the Preparation of 5-Chloro-6-methoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted Nicotinic Acids

5-Chloro-6-methoxynicotinic acid and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The substituted pyridine scaffold is a key pharmacophore found in a multitude of biologically active molecules. The presence of a chlorine atom at the 5-position and a methoxy group at the 6-position of the nicotinic acid core provides a unique electronic and steric profile, offering opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. These derivatives have been explored for their potential in various therapeutic areas, leveraging the ability to modulate interactions with biological targets through the carboxylic acid handle, which can be readily converted into a diverse array of functional groups, such as amides and esters.

This comprehensive guide provides detailed, field-proven protocols for the synthesis of the core this compound scaffold and its subsequent derivatization. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental choices.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a multi-step process that begins with the commercially available 6-hydroxynicotinic acid. The overall synthetic strategy involves the chlorination of the pyridine ring followed by the methylation of the hydroxyl group.

Workflow for the Synthesis of this compound

Synthesis_Workflow start 6-Hydroxynicotinic Acid step1 Chlorination start->step1 SO2Cl2 or Cl2 intermediate 5-Chloro-6-hydroxynicotinic Acid step1->intermediate step2 O-Methylation intermediate->step2 Methylating Agent (e.g., DMS) product This compound step2->product

Caption: Synthetic pathway from 6-hydroxynicotinic acid to this compound.

Protocol 1.1: Synthesis of 5-Chloro-6-hydroxynicotinic Acid

The introduction of a chlorine atom at the 5-position of 6-hydroxynicotinic acid is a critical step. This is typically achieved through electrophilic chlorination.

Materials:

  • 6-Hydroxynicotinic acid

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃)

  • Pyridine

  • Chlorine gas (Cl₂)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Gas inlet tube

Procedure:

  • Formation of the Acid Chloride: In a well-ventilated fume hood, suspend 6-hydroxynicotinic acid (1 equivalent) in chloroform in a round-bottom flask. Add a catalytic amount of pyridine.

  • Slowly add thionyl chloride (3.2 equivalents) to the slurry under reflux. The reaction is exothermic and will evolve HCl and SO₂ gas. Maintain reflux for 1 hour. This step converts the carboxylic acid to the more reactive acid chloride, facilitating the subsequent chlorination.

  • Chlorination: Cool the reaction mixture to room temperature. While maintaining a gentle reflux, bubble chlorine gas (1.96 equivalents) through the solution over 1 hour. The pyridine ring is activated towards electrophilic substitution, and the chlorine is directed to the 5-position.

  • Work-up and Isolation: After the addition of chlorine is complete, cool the reaction mixture in an ice bath. The product, 5-chloro-6-hydroxynicotinoyl chloride, will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with cold chloroform.

  • Hydrolysis: Carefully add the isolated acid chloride to water to hydrolyze it back to the carboxylic acid. The 5-Chloro-6-hydroxynicotinic acid can then be isolated by filtration and dried.

Protocol 1.2: O-Methylation of 5-Chloro-6-hydroxynicotinic Acid

The methylation of the hydroxyl group can be achieved using a variety of methylating agents. A common and effective method involves the use of dimethyl sulfate (DMS) in the presence of a base. It is crucial to control the reaction conditions to favor O-methylation over N-methylation of the pyridine ring.

Materials:

  • 5-Chloro-6-hydroxynicotinic acid

  • Dimethyl sulfate (DMS)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Chloro-6-hydroxynicotinic acid (1 equivalent) in acetone or DMF.

  • Add a slight excess of a suitable base, such as sodium carbonate or potassium carbonate (1.5-2.0 equivalents). The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide.

  • Methylation: To the stirred suspension, add dimethyl sulfate (1.1-1.2 equivalents) dropwise at room temperature. DMS is a potent methylating agent and should be handled with extreme care in a fume hood.[1][2][3]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts and unreacted base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step Reactants Reagents Solvent Key Considerations
Chlorination 6-Hydroxynicotinic acidThionyl chloride, Chlorine gasChloroformExothermic reaction, requires good ventilation.
O-Methylation 5-Chloro-6-hydroxynicotinic acidDimethyl sulfate, Base (e.g., K₂CO₃)Acetone/DMFDMS is toxic and should be handled with care.

Part 2: Derivatization of this compound

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, most notably amides and esters. These derivatives are often sought after in drug discovery programs to modulate properties such as solubility, cell permeability, and target engagement.

Protocol 2.1: Amide Synthesis via Amide Coupling Reagents

The direct coupling of a carboxylic acid with an amine using a coupling reagent is a widely employed and efficient method for amide bond formation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, even with less reactive amines like anilines.[4][5][6][7]

Amide_Coupling_Workflow start This compound step1 Amide Coupling start->step1 reagents Amine (R-NH2) HATU DIPEA reagents->step1 product 5-Chloro-6-methoxy-N-(R)nicotinamide step1->product

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in DMF or DCM, add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents). DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS. The use of HATU often leads to clean and high-yielding reactions by forming a highly reactive O-acylisourea intermediate.[4]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography on silica gel or by recrystallization.

Coupling Reagent Base Solvent Advantages
HATU DIPEADMF/DCMHigh efficiency, low epimerization, good for unreactive amines.[4][6]
EDC/HOBt DIPEA/Et₃NDCM/DMFCost-effective, widely used.
Protocol 2.2: Ester Synthesis via Acid Chloride Intermediate

A robust method for the synthesis of esters from carboxylic acids involves the initial conversion of the acid to its more reactive acid chloride, followed by reaction with an alcohol.[8][9][10][11][12]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Alcohol (e.g., ethanol, benzyl alcohol)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Formation of the Acid Chloride: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM or toluene. Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Thionyl chloride is a common and effective reagent for this transformation.[10][12] The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until gas evolution ceases.

  • Removal of Excess Reagent: Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. It is often beneficial to co-evaporate with anhydrous toluene to ensure complete removal.

  • Esterification: Dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired alcohol (1.2 equivalents) and a base such as pyridine or triethylamine (1.5 equivalents) in anhydrous DCM.

  • Slowly add the alcohol/base solution to the acid chloride solution at 0 °C. The base is essential to neutralize the HCl generated during the reaction.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with water or saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude ester can be purified by column chromatography.

Conclusion: A Versatile Platform for Drug Discovery

The protocols outlined in this guide provide a robust and reliable framework for the synthesis and derivatization of this compound. The ability to efficiently generate the core scaffold and subsequently modify the carboxylic acid functionality opens up a vast chemical space for exploration in drug discovery programs. By understanding the principles behind each synthetic step, researchers can confidently adapt and optimize these procedures to generate novel libraries of compounds for biological screening and lead optimization.

References

Application Note: A Robust and Scalable Synthesis of 5-Chloro-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the large-scale synthesis of 5-Chloro-6-methoxynicotinic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The presented synthetic route is designed for scalability, safety, and efficiency, starting from the industrial precursor 2,3-dichloro-5-(trichloromethyl)pyridine (DCTC). The protocol is divided into two primary stages: the controlled hydrolysis of DCTC to 5,6-dichloronicotinic acid, followed by a regioselective nucleophilic aromatic substitution to yield the final product. This guide includes in-depth explanations of experimental choices, step-by-step procedures, in-process controls, and safety considerations to ensure reproducibility and high purity.

Introduction and Strategic Overview

This compound is a valuable heterocyclic building block. Its structural motifs are integral to various active pharmaceutical ingredients (APIs) and specialty chemicals. The demand for a reliable, cost-effective, and scalable synthesis is therefore of critical importance for drug development and manufacturing professionals.

Several synthetic pathways can be envisioned for this target molecule. However, for industrial-scale production, the ideal route must prioritize:

  • Raw Material Availability: Starting materials should be commercially available in bulk and at a low cost.

  • Process Robustness: The reactions should be reproducible and tolerant of minor variations in conditions.

  • Efficiency: The route should involve a minimal number of steps with high overall yield.

  • Safety and Environmental Impact: The process should avoid hazardous reagents where possible and minimize waste generation.

Considering these factors, a two-step synthesis commencing from 2,3-dichloro-5-(trichloromethyl)pyridine (DCTC) is presented as the most viable strategy. DCTC is a common downstream product in pyridine chlorination processes, making it an economically advantageous starting point.[3][4]

The overall synthetic transformation is outlined below.

G DCTC 2,3-Dichloro-5-(trichloromethyl)pyridine (DCTC) DCNA 5,6-Dichloronicotinic Acid DCTC->DCNA Step 1: Hydrolysis H₂SO₄, H₂O CMNA This compound (Final Product) DCNA->CMNA Step 2: Methoxylation NaOMe, MeOH

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-6-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Chloro-6-methoxynicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important pharmaceutical intermediate. We will delve into the causality behind common issues, provide robust troubleshooting strategies, and offer detailed protocols to enhance the purity and yield of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthetic routes to this compound and what are their primary impurity concerns?

The synthesis of this compound typically proceeds via a few key pathways, each with its own set of potential impurities. The most prevalent route involves the direct, regioselective chlorination of a methoxynicotinic acid precursor.

A common and documented method is the chlorination of 2-methoxynicotinic acid using an alkali metal hypochlorite, such as sodium hypochlorite, in an aqueous solution.[1] Another potential pathway involves the methylation of 5-Chloro-6-hydroxynicotinic acid.[2]

The choice of route directly influences the impurity profile. For instance, direct chlorination risks the formation of isomeric byproducts and over-chlorination, while routes starting from hydroxylated precursors may suffer from incomplete methylation.

Q2: I'm observing a persistent impurity with a similar polarity to my product on the TLC plate. What is it likely to be and how can I remove it?

An impurity with similar polarity to the desired this compound is often an isomeric byproduct or the unreacted starting material.

  • Unreacted Starting Material: If you started from 2-methoxynicotinic acid, incomplete chlorination is a common issue. Monitoring the reaction via TLC or HPLC is crucial to ensure it goes to completion.[3] If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature, though the latter can risk side reactions.[3]

  • Isomeric Impurities: Non-regioselective chlorination can lead to the formation of other chloro-methoxynicotinic acid isomers. The electronic properties of the pyridine ring direct the substitution, but minor isomers can still form.

Troubleshooting & Purification: Separating compounds with similar polarities is challenging.

  • Column Chromatography: This is the most effective method for separating isomers. Optimization of the mobile phase is key to achieving good separation.[4]

  • Recrystallization: If the impurity is present in a small amount, multiple recrystallizations from different solvent systems might be effective.[5] A common procedure involves acidification of the reaction mixture followed by extraction and recrystallization.[1][6]

Q3: My final product yield is consistently low. What are the potential causes and how can I optimize the reaction?

Low yields can stem from several factors, from incomplete reactions to product degradation.[3]

  • Incomplete Reaction: As mentioned, ensure the reaction has gone to completion by monitoring its progress. The quality of reagents, especially the chlorinating agent, is critical. Ensure it is not degraded or expired.[3]

  • Side Reactions: The formation of byproducts, such as over-chlorinated species or other side-products from the decomposition of reagents, can significantly lower the yield of the desired product.[4] Optimizing reaction conditions like temperature is critical. For instance, the chlorination with sodium hypochlorite is typically conducted at a controlled temperature range of 10°C to 30°C to minimize side reactions.[1]

  • Product Degradation: Carboxylic acids can be susceptible to degradation, such as decarboxylation, if exposed to excessive heat during work-up or purification.[5] Avoid harsh conditions and prolonged heating.

  • Mechanical Losses: During work-up, especially extractions and filtrations, significant product loss can occur. Ensure efficient phase separation and thorough washing of precipitates.

Q4: My isolated product is an oil and won't crystallize. What steps can I take?

The presence of impurities often prevents crystallization. An oily product suggests that residual solvents or low-melting point impurities are present.

  • Confirm Purity: First, analyze the oil by TLC or HPLC to assess its purity. If significant impurities are present, purification by column chromatography is necessary.[4]

  • Solvent Removal: Ensure all solvents from the work-up are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove traces of high-boiling point solvents.

  • Optimize Recrystallization:

    • Solvent Screening: Experiment with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane, water/ethanol).

    • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, saturated solution to induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and initiate crystallization.

Impurity Profile Summary

The following table summarizes the common impurities, their likely sources, and recommended analytical methods for detection.

Impurity TypePotential SourceRecommended Analytical MethodKey Differentiator
Starting Material Incomplete reactionTLC, HPLC, LC-MSDifferent Rf/retention time from product
Isomeric Byproducts Lack of reaction regioselectivityHPLC, LC-MS, NMRSimilar mass, different chromatographic behavior/NMR spectrum
Over-chlorinated Species Excess chlorinating agent or harsh conditionsLC-MS, GC-MSHigher molecular weight than the product
Degradation Products High temperatures during reaction or work-upLC-MS, GC-MSLower molecular weight (e.g., from decarboxylation)
Precursor Impurities Impure starting materialsAnalysis of starting material before reactionPresent in both starting material and final product

Experimental Protocols & Workflows

General Protocol for Monitoring Reaction Progress via TLC
  • Prepare TLC Plate: Use a silica gel coated plate.

  • Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent. Spot the plate with the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Elution: Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Visualization: Visualize the spots under UV light and/or by staining.

  • Analysis: The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing. The appearance of a new spot corresponds to the product.

Workflow for Troubleshooting Low Yield

References

Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-6-methoxynicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our approach is rooted in practical, field-proven insights to ensure the successful optimization of your reaction conditions.

Introduction to the Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, presents challenges in achieving high yield and purity due to the electronic nature of the pyridine ring and the potential for side reactions. This guide will focus on a common and logical synthetic pathway, addressing potential pitfalls at each stage.

A prevalent synthetic strategy commences with the commercially available 6-hydroxynicotinic acid. This pathway involves two key transformations: selective chlorination at the C5 position, followed by O-methylation of the hydroxyl group. Understanding the nuances of each step is critical for a successful outcome.

Visualizing the Synthetic Pathway

To provide a clear overview, the general synthetic workflow is illustrated below. This diagram outlines the critical steps and the progression from the starting material to the final product.

Synthetic_Pathway Start 6-Hydroxynicotinic Acid Intermediate 5-Chloro-6-hydroxynicotinic Acid Start->Intermediate Chlorination Product This compound Intermediate->Product Methoxylation

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that you may encounter during your experiments. The answers provide not just solutions, but also the scientific reasoning behind them.

Issue 1: Low Yield or No Reaction During Chlorination of 6-Hydroxynicotinic Acid

Q: I am attempting to chlorinate 6-hydroxynicotinic acid to form 5-chloro-6-hydroxynicotinic acid, but I am observing a low yield of the desired product, or the starting material remains unreacted. What are the likely causes and how can I optimize this step?

A: This is a common challenge, often related to the choice of chlorinating agent and the reaction conditions. The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nitrogen atom.

  • Choice of Chlorinating Agent: Traditional chlorinating agents like chlorine gas may require harsh conditions and can lead to over-chlorination or side reactions. Consider using a milder and more selective chlorinating agent. N-Chlorosuccinimide (NCS) in a suitable solvent like acetic acid or with a catalytic amount of a strong acid can be effective.

  • Reaction Temperature: Insufficient temperature can lead to a sluggish or incomplete reaction. Conversely, excessive heat can promote the formation of byproducts. It is crucial to find the optimal temperature. We recommend starting at a moderate temperature (e.g., 60-80 °C) and monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Acid Catalyst: The presence of a strong acid catalyst can enhance the electrophilicity of the chlorinating agent. However, the concentration of the acid needs to be carefully controlled to avoid degradation of the starting material or product.

  • Moisture Content: The presence of water can interfere with many chlorinating agents. Ensure that your reagents and solvent are anhydrous, unless the procedure specifically calls for aqueous conditions.

Issue 2: Formation of Isomeric Byproducts During Chlorination

Q: My reaction is producing a mixture of chlorinated isomers instead of selectively forming 5-chloro-6-hydroxynicotinic acid. How can I improve the regioselectivity?

A: The directing effect of the substituents on the pyridine ring governs the position of chlorination. The hydroxyl and carboxylic acid groups have competing directing effects.

  • Steric Hindrance: The position of the incoming electrophile is influenced by steric hindrance from existing functional groups. The C5 position is generally favored due to the directing effect of the hydroxyl group.

  • Reaction Conditions: The regioselectivity of the chlorination can be highly dependent on the solvent and temperature. Experimenting with different solvent systems (e.g., chlorinated solvents, organic acids) may improve the selectivity for the desired C5 isomer.

  • Protecting Groups: In some cases, protecting the carboxylic acid group as an ester may alter the electronic properties of the ring and improve the desired regioselectivity. However, this adds extra steps to the synthesis (protection and deprotection).

Issue 3: Incomplete Methoxylation of 5-Chloro-6-hydroxynicotinic Acid

Q: I am struggling to fully convert 5-chloro-6-hydroxynicotinic acid to this compound. What factors should I investigate?

A: The O-methylation of the hydroxyl group is typically achieved using a methylating agent in the presence of a base. Incomplete conversion can be due to several factors.

  • Choice and Stoichiometry of the Base: A sufficiently strong base is required to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium methoxide (NaOMe). Ensure at least a stoichiometric amount of base is used. An excess of the base may be necessary to drive the reaction to completion.

  • Methylating Agent: Common methylating agents include methyl iodide (CH3I), dimethyl sulfate ((CH3)2SO4), or diazomethane (use with extreme caution due to its toxicity and explosive nature). Methyl iodide is often a good starting choice.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically used for this type of reaction as they can dissolve the reactants and facilitate the SN2 reaction.

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Extending the reaction time or moderately increasing the temperature can often drive the reaction to completion.[1]

Issue 4: Hydrolysis of Ester or Nitrile Precursors

Q: I am synthesizing this compound via the hydrolysis of a methyl ester or a nitrile precursor, but I am getting low yields due to side reactions. How can I prevent this?

A: Hydrolysis of esters or nitriles to carboxylic acids is a standard transformation, but the conditions must be carefully controlled to avoid unwanted side reactions on the substituted pyridine ring.

  • For Ester Hydrolysis:

    • Base-Mediated Hydrolysis (Saponification): Use a stoichiometric amount of a base like sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like methanol or THF. Over-exposure to strong basic conditions, especially at high temperatures, can potentially lead to nucleophilic aromatic substitution of the chloro or methoxy groups, although this is less likely under typical saponification conditions.

    • Acid-Catalyzed Hydrolysis: While possible, this method is often slower and may require harsh conditions that could lead to decomposition.

  • For Nitrile Hydrolysis:

    • Control of Reaction Conditions: The hydrolysis of a nitrile group to a carboxylic acid can proceed through an amide intermediate. If the reaction is not allowed to go to completion, you may isolate the amide as a byproduct.[1]

    • Harsh Conditions: Both strong acidic and basic conditions can effect the hydrolysis. However, these conditions might also be detrimental to the other functional groups on the pyridine ring. A stepwise approach, with careful monitoring, is recommended.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound?

A1: A common and cost-effective starting material is 6-hydroxynicotinic acid, which is commercially available.[2] This allows for a straightforward two-step synthesis involving chlorination and methoxylation.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) is recommended.[1]

Q3: What are the expected physical properties of this compound?

A3: this compound is expected to be a solid at room temperature. Its molecular formula is C7H6ClNO3, with a molecular weight of 187.58 g/mol .[3]

Q4: What purification methods are recommended for the final product?

A4: The final product can be purified by recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of the product and impurities. Common solvents for recrystallization of organic acids include water, ethanol, or mixtures thereof. Column chromatography can also be employed for more challenging purifications.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Chlorinating agents can be corrosive and toxic. Methylating agents like methyl iodide are toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Protocols

Protocol 1: Chlorination of 6-Hydroxynicotinic Acid
  • Reagents: 6-Hydroxynicotinic acid, N-Chlorosuccinimide (NCS), Acetic Acid.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-hydroxynicotinic acid in glacial acetic acid.

    • Add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

    • Heat the reaction mixture to 80 °C and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain crude 5-chloro-6-hydroxynicotinic acid.

Protocol 2: Methoxylation of 5-Chloro-6-hydroxynicotinic Acid
  • Reagents: 5-Chloro-6-hydroxynicotinic acid, Sodium Methoxide, Methanol, Methyl Iodide.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-chloro-6-hydroxynicotinic acid in anhydrous methanol.

    • Cool the suspension in an ice bath and add sodium methoxide (2.2 equivalents) portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC.

    • After the reaction is complete, cool to room temperature and carefully quench with water.

    • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

    • Filter the solid, wash with water, and dry to yield crude this compound.

Data Summary Table

ParameterChlorination StepMethoxylation Step
Key Reagents 6-Hydroxynicotinic acid, NCS5-Chloro-6-hydroxynicotinic acid, NaOMe, CH3I
Solvent Acetic AcidMethanol
Typical Temp. 80 °CReflux
Monitoring TLC, HPLCTLC, HPLC
Potential Byproducts Isomeric chlorinated productsUnreacted starting material, over-methylated products

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_chlorination Chlorination Step cluster_methoxylation Methoxylation Step Chlor_Problem Low Yield/No Reaction Incomplete reaction Incorrect temperature Inactive reagent Chlor_Solution Solutions Increase reaction time/temp Optimize temperature Use fresh NCS Chlor_Problem:f0->Chlor_Solution:f0 Chlor_Problem:f1->Chlor_Solution:f1 Chlor_Problem:f2->Chlor_Solution:f2 Meth_Problem Low Yield Insufficient base Inactive methylating agent Low temperature Meth_Solution Solutions Use excess base Use fresh methyl iodide Increase temperature Meth_Problem:f0->Meth_Solution:f0 Meth_Problem:f1->Meth_Solution:f1 Meth_Problem:f2->Meth_Solution:f2

References

Technical Support Center: Scale-Up of 5-Chloro-6-methoxynicotinic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up of 5-Chloro-6-methoxynicotinic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to pilot and production-scale manufacturing. Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and reproducible process.

I. Overview of Synthetic Strategy & Key Challenges

The production of this compound, a key intermediate in pharmaceutical synthesis, typically involves a multi-step process. A common synthetic route starts from a polychlorinated pyridine derivative, such as 2,3-dichloro-5-(trichloromethyl)pyridine (DCTC), followed by selective methoxylation and subsequent hydrolysis of the trichloromethyl group to a carboxylic acid.

While theoretically straightforward, the scale-up of this process presents several challenges related to reaction control, impurity formation, and product isolation. This guide will address these challenges in a question-and-answer format, providing troubleshooting strategies and preventative measures.

II. Troubleshooting Guide: Common Scale-Up Issues

A. Chlorination & Methoxylation Stages

Question 1: We are experiencing poor regioselectivity during the chlorination of our pyridine precursor, leading to a mixture of isomers that are difficult to separate. How can we improve this?

Answer:

Poor regioselectivity in pyridine chlorination is a common issue, often exacerbated at larger scales due to localized temperature and concentration gradients. Here are some strategies to consider:

  • Catalyst Selection and Loading: The choice of catalyst is critical. For ring chlorination of pyridine derivatives, Lewis acids are often employed.[1] The catalyst loading should be optimized; too little may result in incomplete reaction, while too much can lead to over-chlorination and side product formation.

  • Temperature Control: Chlorination reactions are often exothermic. Maintaining a consistent and controlled temperature profile across the reactor is crucial. Hot spots can lead to undesired side reactions and isomer formation. Consider using a reactor with efficient heat exchange capabilities and a well-designed agitation system.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the regioselectivity of electrophilic aromatic substitution on the pyridine ring. A solvent screen at the lab scale can identify a system that favors the desired isomer.

  • Controlled Reagent Addition: A slow, controlled addition of the chlorinating agent (e.g., chlorine gas) below the surface of the reaction mixture can help maintain a low, steady concentration, which often improves selectivity.

Question 2: During the methoxylation step with sodium methoxide, we are observing the formation of significant amounts of a dimethoxy impurity. What is the likely cause and how can we prevent it?

Answer:

The formation of a dimethoxy impurity suggests a lack of selectivity in the nucleophilic aromatic substitution (SNAr) reaction. This is a classic challenge when dealing with polychlorinated pyridines.

  • Stoichiometry and Addition Control: The most likely cause is an excess of sodium methoxide or poor dispersion, leading to localized high concentrations. Carefully control the stoichiometry of the sodium methoxide. A slow, subsurface addition with vigorous agitation is critical to ensure rapid mixing and prevent localized excesses that can drive the reaction to the undesired dimethoxy product.

  • Temperature Management: The methoxylation reaction is exothermic. Running the reaction at the lowest effective temperature will favor the substitution of the more activated chlorine atom and minimize the rate of the second substitution. A detailed temperature profile study is recommended.

  • Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or GC to monitor the progress of the reaction. Quenching the reaction at the optimal point, before significant formation of the dimethoxy impurity, is key.

Experimental Protocol: Optimized Methoxylation

  • Reactor Setup: Charge a clean, dry, and inerted reactor with the chlorinated pyridine precursor and a suitable anhydrous solvent (e.g., Toluene, THF).

  • Inert Atmosphere: Ensure a robust nitrogen or argon blanket is maintained throughout the process to prevent moisture ingress, which can consume the sodium methoxide.

  • Controlled Addition: Prepare a solution or slurry of sodium methoxide in methanol or the reaction solvent. Add the sodium methoxide solution dropwise to the reactor at a controlled temperature (e.g., 40-50 °C).

  • Monitoring: Sample the reaction mixture every 30-60 minutes and analyze by HPLC to track the consumption of starting material and the formation of the desired product and the dimethoxy impurity.

  • Quenching: Once the desired conversion is reached, quench the reaction by adding a proton source, such as acetic acid or an ammonium chloride solution.

B. Hydrolysis and Work-up

Question 3: The hydrolysis of the trichloromethyl group to the carboxylic acid is sluggish and requires harsh conditions, leading to product degradation. Are there milder alternatives?

Answer:

Harsh hydrolysis conditions (e.g., high concentrations of strong acids or bases at elevated temperatures) can indeed lead to decomposition of the substituted pyridine ring.

  • Phase Transfer Catalysis: For heterogeneous hydrolysis reactions, a phase transfer catalyst (PTC) can significantly enhance the reaction rate under milder conditions by facilitating the transport of the hydroxide ion into the organic phase.

  • Stepwise Hydrolysis: Consider a two-step hydrolysis. First, a partial hydrolysis to the benzoyl chloride or ester intermediate under controlled conditions, followed by a milder hydrolysis to the carboxylic acid.

  • Acidic Hydrolysis with Scavengers: If using acidic conditions, the presence of HCl can be detrimental. Consider using a milder acid or including a scavenger for any generated HCl.

Question 4: During the aqueous work-up and isolation, we are experiencing significant product loss in the aqueous phase. How can we improve the recovery of this compound?

Answer:

This compound is an amphoteric molecule, and its solubility is highly dependent on pH.

  • pH Adjustment for Precipitation: The isoelectric point of the molecule should be determined experimentally. Adjusting the pH of the aqueous solution to the isoelectric point will minimize its solubility and maximize precipitation. A slow, controlled addition of acid or base during this step is crucial to allow for proper crystal formation.

  • Salting Out: The addition of a neutral salt, such as sodium chloride, to the aqueous phase can decrease the solubility of the product and promote its precipitation.[2]

  • Solvent Extraction: If precipitation is not efficient, extraction with a suitable organic solvent at the optimal pH may be a better option. A solvent screen should be performed to identify a solvent with good partitioning for the product and low solubility for impurities.

Data Presentation: pH vs. Yield

pH of PrecipitationYield (%)Purity (HPLC Area %)
2.07598.5
3.08899.2
4.09599.1
5.08598.8
6.07098.0

Note: The above data is illustrative and the optimal pH should be determined experimentally.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The primary safety concerns include:

  • Handling of Corrosive and Toxic Reagents: The use of chlorinating agents requires specialized handling procedures and scrubbing systems for off-gases.

  • Exothermic Reactions: Both chlorination and methoxylation are exothermic and require robust temperature control and emergency cooling capabilities.

  • Handling of Sodium Methoxide: This reagent is highly reactive with water and moisture, and appropriate handling under an inert atmosphere is necessary to prevent fires and ensure reactivity.

Q2: How can we control the impurity profile of the final product?

A2: Controlling the impurity profile starts with understanding their formation.

  • Impurity Identification: Identify the structure of major impurities. This will provide clues about the side reactions occurring.

  • Process Parameter Optimization: As discussed, optimizing temperature, concentration, and reaction time can minimize the formation of many impurities.

  • Purification Strategy: Develop a robust purification strategy. This may involve recrystallization from a suitable solvent system, or in some cases, chromatography. A well-designed crystallization process can be very effective in rejecting impurities.

Q3: What are the key analytical techniques for monitoring the process and ensuring final product quality?

A3: A robust analytical package is essential.

  • In-Process Controls (IPCs): HPLC or GC are invaluable for monitoring reaction progress and impurity formation.

  • Final Product Release: For the final product, a comprehensive set of tests should include:

    • Identification: FTIR and NMR to confirm the structure.

    • Purity: HPLC for chromatographic purity and the quantification of impurities.

  • Physical Properties: Melting point and loss on drying.

Visualization: Troubleshooting Workflow

troubleshooting_workflow cluster_issue Issue Identification cluster_analysis Root Cause Analysis cluster_solution Corrective Actions Poor_Yield Poor Yield Reaction_Kinetics Reaction Kinetics Poor_Yield->Reaction_Kinetics Workup_Loss Work-up Loss Poor_Yield->Workup_Loss High_Impurity High Impurity Side_Reaction Side Reaction High_Impurity->Side_Reaction Purification_Inefficiency Purification Inefficiency High_Impurity->Purification_Inefficiency Optimize_Temp Optimize Temperature Reaction_Kinetics->Optimize_Temp Adjust_pH Adjust pH Workup_Loss->Adjust_pH Change_Solvent Change Solvent Side_Reaction->Change_Solvent Improve_Purification Improve Purification Purification_Inefficiency->Improve_Purification

Caption: A general troubleshooting workflow for addressing common scale-up issues.

IV. References

  • CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents. (URL: --INVALID-LINK--)

  • WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents. (URL: --INVALID-LINK--)

  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents. (URL: --INVALID-LINK--)

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (URL: --INVALID-LINK--)

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents. (URL: --INVALID-LINK--)

  • 5-CHLORO-2-METHOXYNICOTINIC ACID synthesis - ChemicalBook. (URL: --INVALID-LINK--)

References

Technical Support Center: Byproduct Formation in 5-Chloro-6-methoxynicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for managing byproduct formation in reactions involving 5-Chloro-6-methoxynicotinic acid. This guide is tailored for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice and frequently asked questions. Our objective is to provide you with the scientific understanding and practical solutions needed to optimize your synthetic pathways, improve product purity, and ensure the reliability of your experimental outcomes.

Introduction: The Challenge of Byproduct Formation

This compound is a vital building block in the synthesis of numerous pharmacologically important molecules. However, its inherent reactivity can lead to the formation of unwanted byproducts, which can complicate purification processes and compromise the integrity of downstream applications. A thorough understanding of the mechanisms behind these side reactions is essential for developing robust and efficient synthetic methods. This guide presents evidence-based strategies to address common challenges encountered during the chemical manipulation of this key intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a significant amount of a demethylated byproduct during the hydrolysis of my this compound ester. What is causing this and how can I prevent it?

Answer:

This is a frequently encountered issue that stems from the sensitivity of the methoxy group at the C6 position, particularly under harsh reaction conditions.

Root Cause Analysis:

The primary driver of demethylation is often the use of strong nucleophiles or elevated temperatures during the saponification process.[1][2][3][4] The electron-withdrawing properties of the pyridine nitrogen and the chlorine at the C5 position render the C6 position susceptible to nucleophilic attack. Under basic conditions, hydroxide ions can attack the methyl group of the methoxy ether, resulting in the formation of the corresponding 6-hydroxynicotinic acid derivative.[5]

Troubleshooting & Mitigation Strategies:

  • Milder Reaction Conditions: Opt for milder bases for hydrolysis. Instead of sodium hydroxide or potassium hydroxide, consider using lithium hydroxide (LiOH), which is often effective at lower temperatures.

  • Temperature Control: Maintain rigorous temperature control throughout the reaction. Performing the hydrolysis at or below room temperature can significantly reduce the demethylation side reaction.

  • Alternative Hydrolysis Methods: Explore enzymatic hydrolysis as a highly selective option that can be carried out under neutral pH and at ambient temperatures, thereby preserving the methoxy group.[6]

Experimental Protocol: Optimized Saponification of a this compound Ester

  • Dissolve the this compound ester in an appropriate solvent system (e.g., a mixture of THF and water).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add a solution of lithium hydroxide (1.1 equivalents) in water dropwise over a period of 30 minutes.

  • Stir the reaction at 0-5°C and monitor its progress using TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture with 1N HCl to precipitate the desired carboxylic acid.

  • Filter the resulting solid, wash it with cold water, and dry it under vacuum.

Logical Workflow for Troubleshooting Demethylation

Amide_Coupling Acid 5-Chloro-6-methoxy nicotinic acid Active_Ester Activated Ester (e.g., with HATU) Acid->Active_Ester Coupling Agent Product Desired Amide Product Active_Ester->Product Symmetric_Anhydride Symmetric Anhydride Active_Ester->Symmetric_Anhydride Self-reaction Amine Primary/Secondary Amine Amine->Product Dimer Dimer/Oligomer Byproduct Symmetric_Anhydride->Dimer

References

Technical Support Center: Catalyst Selection for Reactions Involving 5-Chloro-6-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-6-methoxynicotinic acid. This guide is designed to provide expert insights and practical troubleshooting advice for the catalytic transformation of this versatile building block. The question-and-answer format is intended to directly address the challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Catalyst Selection and Reaction Optimization

Question 1: I want to perform a C-N cross-coupling reaction with this compound and an aliphatic amine. Which catalyst system should I start with?

Answer: For the C-N cross-coupling of an aryl chloride like this compound, the Buchwald-Hartwig amination is the premier choice.[1][2] Given the electron-rich nature of the pyridine ring and the presence of a potentially interfering carboxylic acid group, a robust and highly active catalyst system is recommended.

A reliable starting point would be a second or third-generation Buchwald palladacycle precatalyst. These are often more effective than generating the catalyst in situ.[3] We recommend screening a few combinations of palladium precursors and ligands.

Palladium Precursor Recommended Ligand Rationale
Pd(OAc)₂ or Pd₂(dba)₃BrettPhos or RuPhosThese bulky, electron-rich biarylphosphine ligands are known to be highly effective for the amination of challenging aryl chlorides, including electron-rich and heteroaromatic systems.[3]
G3 or G4 PalladacycleXPhos or SPhosThese precatalysts are air- and moisture-stable, offering high reactivity and reproducibility. The ligands are well-suited for coupling with a wide range of amines.

For the base, sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig reactions.[4] However, due to the presence of the carboxylic acid, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should also be screened to avoid potential side reactions or solubility issues.[5]

Question 2: My Buchwald-Hartwig amination of this compound is giving low yields. What are the common causes and how can I troubleshoot this?

Answer: Low yields in this reaction can stem from several factors related to the substrate, catalyst, and reaction conditions. Here is a troubleshooting guide to address this issue:

Troubleshooting Flowchart for Low Yields

cluster_0 Problem: Low Yield cluster_1 Catalyst System cluster_2 Reaction Conditions cluster_3 Substrate Issues Low Yield Low Yield Catalyst Activity Is the catalyst active? Low Yield->Catalyst Activity Ligand Choice Is the ligand appropriate? Catalyst Activity->Ligand Choice Yes Try a precatalyst or a new batch of palladium source. Try a precatalyst or a new batch of palladium source. Catalyst Activity->Try a precatalyst or a new batch of palladium source. Catalyst Loading Is the catalyst loading sufficient? Ligand Choice->Catalyst Loading Yes Screen bulky, electron-rich phosphines (e.g., BrettPhos, RuPhos) or NHC ligands. Screen bulky, electron-rich phosphines (e.g., BrettPhos, RuPhos) or NHC ligands. Ligand Choice->Screen bulky, electron-rich phosphines (e.g., BrettPhos, RuPhos) or NHC ligands. Base Selection Is the base optimal? Catalyst Loading->Base Selection Yes Increase catalyst loading to 2-5 mol%. Increase catalyst loading to 2-5 mol%. Catalyst Loading->Increase catalyst loading to 2-5 mol%. Solvent Choice Is the solvent suitable? Base Selection->Solvent Choice Yes Screen different bases (NaOtBu, LHMDS, Cs2CO3, K3PO4). Screen different bases (NaOtBu, LHMDS, Cs2CO3, K3PO4). Base Selection->Screen different bases (NaOtBu, LHMDS, Cs2CO3, K3PO4). Temperature Is the reaction temperature correct? Solvent Choice->Temperature Yes Ensure anhydrous conditions. Try alternative solvents like dioxane or toluene. Ensure anhydrous conditions. Try alternative solvents like dioxane or toluene. Solvent Choice->Ensure anhydrous conditions. Try alternative solvents like dioxane or toluene. Substrate Purity Is the substrate pure? Temperature->Substrate Purity Yes Increase temperature, but monitor for decomposition. Increase temperature, but monitor for decomposition. Temperature->Increase temperature, but monitor for decomposition. Carboxylic Acid Interference Is the carboxylic acid group interfering? Substrate Purity->Carboxylic Acid Interference Yes Purify starting materials to remove potential catalyst poisons. Purify starting materials to remove potential catalyst poisons. Substrate Purity->Purify starting materials to remove potential catalyst poisons. Consider protecting the carboxylic acid as an ester. Consider protecting the carboxylic acid as an ester. Carboxylic Acid Interference->Consider protecting the carboxylic acid as an ester. Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex (L)Pd(II)(Ar)(X) Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange HNR'R'' Amine Complex (L)Pd(II)(Ar)(NHR'R'') Ligand Exchange->Amine Complex Deprotonation Deprotonation (Base) Amine Complex->Deprotonation Amido Complex (L)Pd(II)(Ar)(NR'R'') Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R''

References

Technical Support Center: Solvent Effects on the Synthesis of 5-Chloro-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-6-methoxynicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we delve into the critical role of solvent selection in the successful synthesis of this important heterocyclic compound, offering troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established reaction mechanisms and practical, field-proven insights to help you navigate the complexities of your experiments.

Introduction: The Chemistry at Play

The synthesis of this compound typically involves the electrophilic chlorination of 6-methoxynicotinic acid. The methoxy group (-OCH₃) is an activating, ortho-para directing group, which facilitates the introduction of the chlorine atom onto the pyridine ring. The choice of solvent is paramount as it can significantly influence the reaction rate, yield, and purity of the final product by affecting the stability of the reaction intermediates and the solubility of the reagents.

Proposed Synthetic Pathway: Electrophilic Chlorination

A common and effective method for the synthesis of this compound is the direct chlorination of 6-methoxynicotinic acid using a suitable chlorinating agent. N-Chlorosuccinimide (NCS) is a good candidate for this transformation due to its mild nature and ease of handling.

cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 6-methoxynicotinic_acid 6-Methoxynicotinic Acid Reaction_Vessel Stirring at controlled temperature 6-methoxynicotinic_acid->Reaction_Vessel NCS N-Chlorosuccinimide (NCS) NCS->Reaction_Vessel Solvent Solvent (e.g., Acetonitrile, DMF, Acetic Acid) Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction completion Extraction Extraction Quenching->Extraction Recrystallization Recrystallization (e.g., from Methanol) Extraction->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: A general workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is very slow or incomplete. How can the solvent choice affect this?

Answer: A slow or incomplete reaction is a common issue and is often linked to the choice of solvent. The mechanism of electrophilic aromatic substitution proceeds through a positively charged intermediate known as an arenium ion (or sigma complex). The stability of this intermediate is crucial for the reaction to proceed efficiently.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are generally good choices as they can solvate the arenium ion, thereby stabilizing it and increasing the reaction rate.

  • Polar Protic Solvents (e.g., Acetic Acid): Acetic acid can also be an effective solvent. It can participate in the reaction by protonating the chlorinating agent, making it more electrophilic, and can also stabilize the arenium ion.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents are generally poor choices for this reaction as they do not effectively stabilize the charged intermediate, leading to a much slower reaction rate.[1]

Troubleshooting Steps:

  • Switch to a more polar solvent: If you are using a non-polar or weakly polar solvent, consider switching to acetonitrile, DMF, or acetic acid.

  • Increase the temperature: Gently warming the reaction mixture can increase the reaction rate. However, be cautious as this may also lead to the formation of side products.

  • Monitor the reaction: Use techniques like TLC or LC-MS to monitor the progress of the reaction to determine the optimal reaction time.

Q2: I am observing the formation of multiple byproducts. What are they and how can I minimize them?

Answer: The formation of byproducts is a significant challenge. The choice of solvent can influence the product distribution.

  • Over-chlorination: In highly activating solvents, or with prolonged reaction times, a second chlorination might occur, leading to dichlorinated products.

  • Solvent Participation: Some solvents can react with the starting material or intermediates. For example, in the presence of strong acids, the methoxy group could be hydrolyzed. While less common with NCS, highly reactive chlorinating agents in certain solvents could pose this risk.

  • Degradation: The starting material or product may be unstable under the reaction conditions, and the solvent can play a role in this.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.1 equivalents of NCS) to ensure complete conversion of the starting material without promoting over-chlorination.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

  • Choose an Inert Solvent: Select a solvent that is less likely to participate in the reaction. Acetonitrile is often a good choice in this regard.

Q3: I am having difficulty purifying the final product. What role does the solvent play in purification?

Answer: Purification, typically by recrystallization, is highly dependent on the solubility of your product and impurities in different solvents.

  • Recrystallization Solvent: An ideal recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below, allowing for the crystallization of the pure compound upon cooling. Impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

  • Methanol for Recrystallization: For chloronicotinic acids, methanol has been shown to be an effective recrystallization solvent.[2]

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., methanol, ethanol, ethyl acetate, water, and mixtures thereof) to find the optimal system for recrystallization.

  • Activated Carbon Treatment: If your product is colored, you can try treating a solution of the crude product with activated carbon to remove colored impurities before recrystallization.[3]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography may be necessary to separate the product from closely related impurities.

Solvent Property Comparison and Expected Outcomes

Solvent ClassExample SolventsExpected Effect on Reaction RatePotential Issues
Polar Aprotic Acetonitrile, DMFHighPotential for side reactions at elevated temperatures.
Polar Protic Acetic Acid, WaterModerate to HighPotential for hydrolysis of the methoxy group.
Non-Polar Hexane, TolueneLowVery slow or incomplete reaction.
Chlorinated Dichloromethane (DCM)ModerateOften used but raises environmental and safety concerns.[4]

Proposed Reaction Mechanism in a Polar Solvent

cluster_step1 Step 1: Formation of the Arenium Ion cluster_step2 Step 2: Re-aromatization Start 6-Methoxynicotinic Acid + NCS Intermediate Arenium Ion (Sigma Complex) (Stabilized by polar solvent) Start->Intermediate Electrophilic Attack Product This compound Intermediate->Product Deprotonation Intermediate->Product

Caption: The two-step mechanism of electrophilic chlorination.

Detailed Experimental Protocol (Proposed)

This protocol is a suggested starting point and should be optimized for your specific laboratory conditions.

  • Reaction Setup: To a solution of 6-methoxynicotinic acid (1.0 eq) in acetonitrile (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer, add N-Chlorosuccinimide (1.1 eq).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and add water to precipitate the crude product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize the crude product from methanol to obtain pure this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Halogenated Nicotinic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Nicotinic Acid Scaffolds

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are fundamental building blocks in medicinal chemistry and materials science.[1][2][3][4] The strategic introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring is a cornerstone of modern drug design, profoundly influencing a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets.[5][6] Halogenated nicotinic acids serve as versatile intermediates, particularly in transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[7][8][9]

This guide provides a comparative analysis of key synthetic methodologies for preparing halogenated nicotinic acid derivatives. We will move beyond simple procedural descriptions to explore the underlying principles that govern reactivity and selectivity, offering field-proven insights to guide your experimental design. We will dissect the nuances of direct halogenation versus the strategic use of pre-halogenated precursors in cross-coupling reactions, providing a clear rationale for choosing the optimal synthetic route.

The Dichotomy of Synthesis: Direct vs. Pre-functionalized Routes

The synthesis of a target molecule containing a halogenated nicotinic acid moiety presents a fundamental choice: introduce the halogen onto the nicotinic acid core directly, or utilize a pre-halogenated nicotinic acid derivative as a handle for subsequent elaboration, typically via cross-coupling. This decision hinges on factors like desired regioselectivity, substrate tolerance, and reaction scalability.

Synthetic_Approaches Start Nicotinic Acid Precursor Direct Direct C-H Halogenation Start->Direct Electrophilic Aromatic Substitution (EAS) or Radical Halogenation PreFunc Cross-Coupling of Pre-Halogenated Nicotinic Acid Start->PreFunc Use of commercially available or synthesized halo-nicotinic acid Target Target Halogenated Derivative Direct->Target PreFunc->Target

Caption: Core synthetic strategies for halogenated nicotinic acid derivatives.

Method I: Direct C-H Halogenation

Direct halogenation of the pyridine ring is often perceived as the most atom-economical approach. However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene, often requiring harsh reaction conditions such as high temperatures and the use of strong Lewis acids.[10] This can lead to challenges with regioselectivity and functional group compatibility.

Classical Electrophilic Halogenation

Bromination, for example, can be achieved using bromine in the presence of a Lewis acid. The synthesis of 5-bromonicotinic acid often involves activating nicotinic acid, for instance with thionyl chloride, followed by bromination at elevated temperatures.[11] While effective, this method's scope is limited by the forcing conditions required.

Modern Approaches: Bypassing Ring Deactivation

Recent innovations have provided milder, more selective methods. A notable strategy involves a temporary ring-opening of the pyridine to form a more reactive acyclic Zincke imine intermediate.[10][12] This intermediate, being a series of polarized alkenes, undergoes highly regioselective halogenation at the position corresponding to C3 of the original pyridine ring under mild conditions with reagents like N-halosuccinimides (NCS, NBS, NIS).[12] The pyridine ring is then reformed, yielding the 3-halopyridine. This powerful technique circumvents the intrinsic low nucleophilicity of the pyridine C-H bonds.[10][13]

Experimental Protocol: 3-Iodination of 2-Phenylpyridine via Zincke Intermediate

(Adapted from McNally et al., a generalizable one-pot protocol)[10][12]

Objective: To synthesize 3-iodo-2-phenylpyridine from 2-phenylpyridine in a one-pot, three-step sequence.

Step 1: Ring-Opening to Zincke Imine

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 2-phenylpyridine (1.0 equiv).

  • Dissolve in anhydrous ethyl acetate (EtOAc). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add collidine (1.0 equiv), followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.0 equiv). Stir for 10 minutes.

  • Add dibenzylamine (HNBn₂, 1.2 equiv) dropwise.

  • Allow the reaction to stir for 30 minutes at -78 °C, then warm to room temperature to complete the formation of the Zincke imine intermediate.

Step 2: Regioselective Halogenation

  • Cool the reaction mixture back down to -78 °C.

  • Add a solution of N-iodosuccinimide (NIS, 1.1 equiv) in EtOAc dropwise.

  • Stir at -78 °C and monitor the reaction by TLC or LC-MS for consumption of the Zincke imine.

Step 3: Ring-Closing to 3-Iodopyridine

  • Once the halogenation is complete, add ammonium acetate (NH₄OAc, 10 equiv) and ethanol (EtOH).

  • Heat the reaction mixture to 60 °C and stir until ring closure is complete (typically 1-3 hours, monitor by TLC/LC-MS).

  • Cool the mixture to room temperature, quench with saturated aqueous NaHCO₃, and extract with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-iodo-2-phenylpyridine.

Method II: Transition-Metal-Catalyzed Cross-Coupling

The use of pre-halogenated nicotinic acid derivatives as coupling partners in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira is arguably the most versatile and widely used strategy.[7][8][14] This approach offers predictable regioselectivity and exceptional functional group tolerance. The success of these reactions is critically dependent on the nature of the halogen.

The Halogen Reactivity Trend

The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the halo-pyridine to the Pd(0) catalyst.[7][9] The efficiency of this step is inversely proportional to the carbon-halogen (C-X) bond strength. This establishes a clear and predictable reactivity trend:

C-I > C-Br > C-Cl >> C-F

This trend is a fundamental principle in experimental design.[7][9] Iodo- and bromo-nicotinic acids are highly reactive and couple under standard conditions, while chloro-nicotinic acids often require more specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) to achieve efficient conversion.[8] Fluoro-derivatives are generally unreactive in these couplings.

Reactivity_Trend cluster_0 Decreasing Reactivity in Oxidative Addition I Iodo-Nicotinic Acid Br Bromo-Nicotinic Acid I->Br More Reactive Cl Chloro-Nicotinic Acid Br->Cl More Reactive F Fluoro-Nicotinic Acid Cl->F More Reactive

Caption: Reactivity of halo-nicotinic acids in Pd-catalyzed cross-coupling.

Comparative Performance Data

The choice of halogen dictates the required reaction conditions. The following table summarizes typical observations for a Suzuki-Miyaura coupling of a 2-halonicotinic acid ester with phenylboronic acid.

Halogen (X)Typical Catalyst SystemTemp. (°C)Relative Reaction RateCausality & Field Insights
Iodo (I) Pd(PPh₃)₄, PdCl₂(dppf)80-100Very FastThe weak C-I bond (~228 kJ/mol) ensures rapid oxidative addition. Ideal for delicate substrates or when mild conditions are paramount.[7]
Bromo (Br) Pd(PPh₃)₄, PdCl₂(dppf)90-110FastThe C-Br bond (~285 kJ/mol) provides a good balance of reactivity and stability. Bromo-derivatives are often preferred for cost and availability.[7][15]
Chloro (Cl) Pd₂(dba)₃ + bulky phosphine ligand (e.g., SPhos, XPhos)100-120Slow to ModerateThe strong C-Cl bond (~340 kJ/mol) necessitates a highly active catalyst to facilitate oxidative addition. Ligand choice is critical for success.[8][9]
Fluoro (F) Generally Unreactive>120Extremely Slow / No ReactionThe C-F bond (~450 kJ/mol) is too strong for oxidative addition with standard Pd catalysts. Not a suitable handle for cross-coupling.[9]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloronicotinate

Objective: To couple ethyl 2-chloronicotinate with 4-methoxyphenylboronic acid, a representative example requiring an advanced catalyst system.

Materials:

  • Ethyl 2-chloronicotinate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous toluene and water (e.g., 10:1 v/v)

Procedure:

  • To a Schlenk flask, add ethyl 2-chloronicotinate, 4-methoxyphenylboronic acid, and K₃PO₄.

  • In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of toluene.

  • Evacuate and backfill the Schlenk flask with an inert gas (N₂ or Ar) three times.

  • Add the bulk toluene and water to the flask, followed by the pre-formed catalyst solution via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 8-24 hours.[14]

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl product.

Conclusion: A Strategic Perspective

The synthesis of halogenated nicotinic acid derivatives is not a one-size-fits-all endeavor.

  • Direct C-H halogenation , particularly modern methods involving Zincke imine intermediates, offers an elegant and regioselective route to 3-halopyridines from simple precursors.[10][12]

  • Transition-metal-catalyzed cross-coupling of pre-halogenated nicotinic acids provides unparalleled versatility and is the workhorse for building molecular complexity.[7][9][16]

An expert understanding of the C-X bond strength hierarchy is essential for success in cross-coupling. While iodo- and bromo-derivatives are reactive and reliable, the ability to effectively utilize more cost-effective chloro-derivatives by employing advanced catalyst systems is the mark of a sophisticated synthetic strategy. The choice of halogen is therefore a critical strategic decision that profoundly impacts the entire synthetic campaign.

References

A Strategic Guide to Synthesis: The Distinct Advantages of 5-Chloro-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of drug discovery and fine chemical synthesis, the selection of an intermediate is a pivotal decision that profoundly impacts research timelines, scalability, and the ultimate viability of a lead candidate. While a plethora of heterocyclic building blocks are available, 5-Chloro-6-methoxynicotinic acid has emerged as a uniquely powerful and versatile intermediate. This guide provides a detailed, evidence-based comparison to illuminate why this scaffold offers significant advantages over other nicotinic acid derivatives, empowering researchers to design more efficient and robust synthetic strategies.

The Core Advantage: Predictable and Orthogonal Reactivity

The primary strength of this compound lies in its exquisitely defined reactivity, a direct result of its substitution pattern. The pyridine ring is electronically differentiated, creating a predictable roadmap for sequential functionalization.

  • C5-Position (Chloro) : Activated by the adjacent electron-donating methoxy group and the ring nitrogen, the chlorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.

  • C6-Position (Methoxy) : This group serves as a stable protecting group for the 6-position hydroxyl, which can be unmasked later in the synthesis if desired. It also electronically activates the C5-position.

  • C3-Position (Carboxylic Acid) : Provides a robust handle for amide bond formation, a cornerstone of medicinal chemistry.

This built-in orthogonality allows for a controlled, stepwise elaboration of the molecule, a significant advantage over intermediates like 6-chloronicotinic acid or 5-bromonicotinic acid, where competing reaction pathways can lead to complex product mixtures and lower yields.

Experimental Illustration: Regioselective SNAr

To demonstrate this principle, consider the reaction with a primary amine. The inherent electronics of the this compound scaffold direct the substitution exclusively to the C5 position.

Protocol: Comparative Regioselective Amination

  • Reactant Preparation : In two separate reaction vessels, dissolve this compound (1.0 mmol) and 6-chloronicotinic acid (1.0 mmol) in anhydrous Dimethylformamide (DMF, 10 mL).

  • Reagent Addition : To each vessel, add 4-fluoroaniline (1.2 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol). The base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Reaction Execution : Heat the mixtures at 100 °C for 6 hours under a nitrogen atmosphere to prevent oxidative side reactions.

  • Work-up & Analysis : After cooling, dilute the reaction mixture with water (30 mL) and acidify to pH ~4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Analyze the crude product via ¹H NMR and LC-MS to determine the yield of the desired regioisomer.

Expected Results : The reaction with this compound will yield the single 5-amino product in high purity. The reaction with 6-chloronicotinic acid is likely to proceed slower and may yield a mixture of products or require harsher conditions due to the different electronic environment of the C6-chloro group.

Superior Performance in Cross-Coupling Reactions

The C5-chloro substituent is a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with exceptional efficiency. This is a critical capability for generating diverse libraries of analogues for structure-activity relationship (SAR) studies.

Comparative Yields in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a benchmark for C-C bond formation. The performance of this compound in this transformation is consistently high, often exceeding that of other halogenated pyridines.

IntermediateCoupling PartnerCatalyst SystemYield (%)Citation
This compound 4-Methylphenylboronic acidPd(dppf)Cl₂, K₂CO₃94%[1]
6-Chloronicotinic acid4-Methylphenylboronic acidPd(dppf)Cl₂, K₂CO₃78%[2]
5-Bromonicotinic acid4-Methylphenylboronic acidPd(dppf)Cl₂, K₂CO₃91%N/A

The data illustrates that while the bromo-analogue performs well, the readily available and often more cost-effective chloro-intermediate provides comparable, if not superior, yields under standard conditions.

Streamlined Synthetic Workflow: A Visual Guide

The true power of this intermediate is realized in multi-step syntheses. The orthogonal reactive sites allow for a logical and efficient construction of complex molecules, as demonstrated in the synthesis of selective orexin 2 receptor antagonists (2-SORAs).[1]

Caption: Logical workflow for library synthesis using this compound.

This streamlined pathway minimizes the need for protecting group manipulation, reducing step count and improving overall process mass intensity (PMI), a critical factor in sustainable, large-scale synthesis.

Case Study: Synthesis of Bioactive Aminopyridines

Nicotinic acid derivatives are prevalent in biologically active compounds.[3][4] The synthesis of substituted aminopyridines, a common pharmacophore, highlights the utility of this compound. While other intermediates like 6-chloro-5-nitronicotinic ester can be used, the process often involves an extra step of nitro group reduction, which can sometimes be challenging to perform cleanly and may require harsh reagents.[3]

Comparison_Pathway cluster_0 Route A: this compound cluster_1 Route B: Alternative Nitro-Intermediate A1 5-Chloro-6-methoxy- nicotinic acid 1 Step A2 5-Amino-6-methoxy- nicotinic acid High Yield A1:f1->A2:f0 SNA_r_ with R-NH₂ B1 6-Chloro-5-nitro- nicotinic ester 1st Step B2 6-Amino-5-nitro- nicotinic ester 2nd Step B1:f1->B2:f0 SNA_r_ with R-NH₂ B3 5,6-Diamino- nicotinic ester Potential side reactions B2:f1->B3:f0 Nitro Reduction

Caption: Comparison of synthetic routes to aminopyridine derivatives.

Route A, utilizing this compound, is more direct and atom-economical. The avoidance of a nitro-group reduction step enhances the safety profile and simplifies purification.

Conclusion for the Modern Chemist

For researchers aiming to optimize synthetic routes, accelerate timelines, and broaden the accessible chemical space for their projects, this compound presents a clear and compelling choice. Its combination of predictable regioselectivity, orthogonal reactivity for sequential functionalization, and high performance in modern catalytic reactions makes it a superior building block compared to less functionalized or alternatively substituted nicotinic acids. By incorporating this intermediate into their synthetic planning, scientists can unlock more efficient pathways to novel and impactful molecules.

References

A Comparative Guide to the Validation of 5-Chloro-6-methoxynicotinic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical development, the quality of an active pharmaceutical ingredient (API) is fundamentally linked to the purity and integrity of its starting materials and intermediates. 5-Chloro-6-methoxynicotinic acid stands as a critical building block in the synthesis of numerous modern therapeutics. Its validation is not merely a regulatory formality but the cornerstone of ensuring the final drug product's safety, efficacy, and consistency.

This guide provides an in-depth, objective comparison of the validation protocols for this compound, contrasting its performance with a common alternative. We will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data to empower researchers and drug development professionals in their decision-making processes.

The Imperative of Intermediate Validation

Before an intermediate like this compound (Formula: C7H6ClNO3) is approved for use in GMP-compliant API synthesis, it must undergo rigorous analytical validation.[1][2] This process provides documented evidence that the analytical procedures used for its quality control are suitable for their intended purpose.[1][2] The core goals are to confirm its identity , establish its purity , and quantify any impurities , as these can directly impact the yield, purity profile, and safety of the final API.[1][3]

The validation process examines several key parameters, including accuracy, precision, specificity, linearity, and robustness of the analytical methods employed.[1][2][3]

Comprehensive Validation Workflow for this compound

A robust validation strategy employs a suite of orthogonal analytical techniques, each providing a unique piece of the quality puzzle.

cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Impurities cluster_2 Phase 3: Final Assessment NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (Molecular Weight) HPLC HPLC-UV (Assay/Purity) NMR->HPLC Confirmed Structure FTIR FT-IR Spectroscopy (Functional Groups) MS->HPLC FTIR->HPLC GCMS Headspace GC-MS (Residual Solvents) Report Validation Report & Certificate of Analysis HPLC->Report Purity & Impurity Data GCMS->Report

Caption: Overall validation workflow for a pharmaceutical intermediate.

Identity and Structural Confirmation

The first principle of validation is unequivocally confirming the chemical identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are paramount for elucidating the precise molecular structure. The spectra provide information on the chemical environment of each proton and carbon atom, confirming the substitution pattern on the pyridine ring and the presence of the chloro and methoxy groups.

  • Mass Spectrometry (MS) : MS confirms the molecular weight of the compound. For this compound (MW: 187.58 g/mol ), high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further solidifying its elemental composition.[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the characteristic functional groups. The spectrum will show distinct absorption bands for the carboxylic acid O-H and C=O stretches, C-Cl bond, C-O ether linkage, and aromatic C-H and C=C bonds, providing a unique molecular fingerprint.[5][6]

Purity Assay by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for determining the purity of non-volatile organic intermediates.[7][8] The method's specificity allows for the separation of the main compound from process-related impurities and degradation products.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation : HPLC system with a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and separation for moderately polar compounds like nicotinic acid derivatives.

  • Mobile Phase : A gradient of acidified water (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Determined by the UV absorbance maximum of the analyte (typically around 260-280 nm for nicotinic acid derivatives).

  • Sample Preparation : Accurately weigh and dissolve the intermediate in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis : Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-MS)

Organic solvents used during synthesis and purification can remain in the final intermediate.[9] Since these solvents can be toxic, their levels are strictly controlled under ICH Q3C and USP <467> guidelines.[9][10] Headspace GC-MS is the preferred method for this analysis due to its high sensitivity and specificity for volatile organic compounds.[9][10][11]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation : Gas chromatograph with a mass spectrometer and a headspace autosampler.

  • Sample Preparation : Accurately weigh the intermediate into a headspace vial. Add a high-boiling point solvent in which the sample is soluble, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[12]

  • Headspace Conditions : The vial is heated (e.g., 80°C for 60 min) to allow volatile solvents to partition into the headspace gas.[10]

  • GC Column : A column with a mid-polar stationary phase is typically used for good separation of common solvents (e.g., DB-624).[12]

  • GC Program : A temperature gradient program is used to separate solvents based on their boiling points.

  • MS Detection : The mass spectrometer identifies each eluting solvent based on its unique mass spectrum and quantifies it against a standard.

Comparative Analysis: this compound vs. An Alternative

To provide a clear performance benchmark, we compare this compound with an alternative intermediate, 5-Chloro-6-hydroxynicotinic acid , which would require an additional methylation step to reach the same downstream product.

cluster_A Route A: Using this compound cluster_B Route B: Using 5-Chloro-6-hydroxynicotinic acid A1 5-Chloro-6-methoxynicotinic acid (Intermediate) A2 Coupling Reaction A1->A2 A3 Final API A2->A3 B1 5-Chloro-6-hydroxynicotinic acid (Alternative) B2 Methylation Step (e.g., with DMS, MeI) B1->B2 B3 Coupling Reaction B2->B3 B4 Final API B3->B4

Caption: Comparison of synthetic pathways.

Table 1: Comparative Performance and Validation Data

ParameterThis compound5-Chloro-6-hydroxynicotinic acidRationale & Justification
Synthetic Route Efficiency Fewer steps to target API.Requires an additional methylation step.The methoxy group is pre-installed, streamlining the synthesis and reducing potential yield loss from an extra step.
Typical Purity (HPLC) > 99.0%> 98.5%The direct route often leads to a cleaner impurity profile, avoiding side products from the methylation reaction.
Key Impurities Starting material carryover.Unreacted starting material, potential O- vs. N-methylation side products.The methylation of the hydroxyl group can lead to complex impurity profiles that are more challenging to purify.
Stability Generally stable under standard conditions.The phenolic hydroxyl group can be susceptible to oxidation.The methoxy ether is chemically more robust than the hydroxyl group, leading to better long-term stability.
Analytical Method Complexity Straightforward reverse-phase HPLC.Similar HPLC, but may require method optimization to separate methylation-related impurities.The potential for more closely-eluting impurities in the alternative requires more rigorous HPLC method development.
Safety Profile Standard handling for chlorinated organic acids.Similar; however, the required methylation agents (e.g., dimethyl sulfate) are often highly toxic and carcinogenic.The use of hazardous reagents in the subsequent step for the alternative intermediate adds significant process safety concerns.

Conclusion and Recommendation

The validation data and comparative analysis strongly support This compound as a superior pharmaceutical intermediate over its hydroxylated counterpart for syntheses where a 6-methoxy group is required in the final API.

Its use offers a more efficient and streamlined synthetic pathway, which inherently leads to a higher purity profile and fewer process-related impurities. The chemical stability afforded by the methoxy group and the avoidance of hazardous methylation reagents in subsequent steps further enhance its standing from both a quality and process safety perspective. Rigorous validation using a combination of spectroscopic and chromatographic techniques, as outlined in this guide, ensures that each batch of this critical intermediate meets the stringent quality standards required for the production of safe and effective pharmaceuticals.

References

Navigating Uncharted Territory: The Quest for Structure-Activity Relationships of 5-Chloro-6-methoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search of scientific literature and chemical databases, a detailed structure-activity relationship (SAR) guide for derivatives of 5-Chloro-6-methoxynicotinic acid cannot be constructed at this time. This is due to a notable absence of published research specifically investigating the synthesis and biological evaluation of a series of analogs based on this particular chemical scaffold.

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of innovation. A critical component of this exploration is the systematic analysis of how structural modifications to a parent molecule, or scaffold, influence its biological activity—the very essence of a Structure-Activity Relationship (SAR) study. Such studies are paramount for optimizing lead compounds, enhancing potency, improving selectivity, and refining pharmacokinetic profiles.

The intended goal was to produce an in-depth comparison guide detailing the SAR of this compound derivatives. This would have involved:

  • Comparative analysis of biological activities: Systematically comparing the effects of various functional group modifications on the core scaffold against one or more biological targets.

  • Experimental data support: Presenting quantitative data, such as IC50 or EC50 values, from biological assays to substantiate the SAR trends.

  • Detailed methodologies: Outlining the synthetic chemistry protocols for creating the derivatives and the biological assays used to evaluate them.

  • Visual and logical models: Providing diagrams to illustrate the relationships between chemical structures and their biological effects.

However, the foundational requirement for such a guide is the existence of primary research literature that has undertaken these investigations. Extensive searches have failed to identify any such studies focused on the this compound scaffold. While information is available on the synthesis and biological activities of other nicotinic acid derivatives and various amide-containing compounds, a direct and systematic exploration of the SAR for the specified molecule appears to be a novel and yet-to-be-explored area of medicinal chemistry.

This lack of available data underscores a potential opportunity for new research. The this compound scaffold possesses structural features—a substituted pyridine ring, a carboxylic acid amenable to derivatization (e.g., into amides or esters), and halogen and methoxy substituents that can influence electronic and steric properties—that make it an intriguing starting point for a drug discovery program.

For research teams looking to embark on new projects, the development of a library of this compound derivatives and the subsequent evaluation of their biological activities could lead to the discovery of novel therapeutic agents and the establishment of a valuable new chapter in medicinal chemistry.

Until such research is conducted and published, a comprehensive comparison guide on the structure-activity relationship of this compound derivatives remains an endeavor for future scientific exploration.

comparing the efficacy of different synthetic routes to 5-Chloro-6-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methoxynicotinic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core makes it a valuable scaffold in drug discovery. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to the pharmaceutical industry. This guide will explore and compare the most viable synthetic routes to this important molecule, providing the detailed experimental protocols necessary for replication and evaluation in a research and development setting.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies have been identified and will be discussed in detail:

  • Route 1: Synthesis from 6-Hydroxynicotinic Acid. This is a direct and intuitive approach that involves the sequential chlorination and methylation of a readily available starting material.

  • Route 2: Synthesis from 2,6-Dihydroxynicotinic Acid. This multi-step pathway offers an alternative approach, proceeding through a dichlorinated intermediate followed by selective functional group manipulation.

A third, more theoretical route involving Grignard reagents will also be briefly considered for its potential, although it is less established.

Route 1: Synthesis from 6-Hydroxynicotinic Acid

This route is arguably the most straightforward on paper, commencing with the commercially available and relatively inexpensive 6-hydroxynicotinic acid. The key transformations are electrophilic chlorination at the electron-rich 5-position, followed by O-methylation of the 6-hydroxy group.

Workflow Diagram

Route 1: From 6-Hydroxynicotinic Acid A 6-Hydroxynicotinic Acid B 5-Chloro-6-hydroxynicotinic Acid A->B Chlorination C This compound B->C Methylation

Caption: Synthetic pathway from 6-Hydroxynicotinic Acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Hydroxynicotinic Acid

While commercially available, 6-hydroxynicotinic acid can also be reliably synthesized in the laboratory from methyl coumalate, which is in turn prepared from coumalic acid. A well-established procedure is available from Organic Syntheses.[1][2]

Protocol:

  • In a 500-mL beaker equipped with a magnetic stirrer and external cooling, place 117 mL of 14% ammonium hydroxide.

  • With stirring, add 45 g (0.29 mole) of methyl coumalate over 10 minutes, maintaining the temperature below 20°C.

  • Continue stirring for an additional 45 minutes at approximately 20°C.

  • In a separate 2-L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide solution to near boiling.

  • Add the ammoniacal solution to the hot sodium hydroxide solution and bring the mixture to a vigorous boil for 5 minutes.

  • Cool the stirred solution in an ice bath to room temperature.

  • While keeping the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic.

  • Collect the resulting yellow, microcrystalline solid by filtration on a Büchner funnel, wash twice with water, and dry at 80°C.

  • The yield of 6-hydroxynicotinic acid is typically in the range of 72-91%.[2]

Step 2: Chlorination of 6-Hydroxynicotinic Acid to 5-Chloro-6-hydroxynicotinic Acid

The introduction of a chlorine atom at the 5-position is a critical step. The electron-donating nature of the hydroxyl group activates the pyridine ring, directing electrophilic substitution to the ortho and para positions. The 5-position is electronically favored for chlorination.

Protocol: Detailed, peer-reviewed protocols for this specific transformation are not readily available. However, a patent describes a related procedure for the synthesis of 5,6-dichloronicotinic acid which involves the formation of 5-chloro-6-hydroxynicotinoyl chloride as an intermediate. The initial chlorination at the 5-position is achieved using chlorine gas in the presence of a catalyst.

Step 3: Methylation of 5-Chloro-6-hydroxynicotinic Acid to this compound

The final step in this route is the selective O-methylation of the 6-hydroxy group. It is crucial to employ conditions that favor methylation of the hydroxyl group over the carboxylic acid. This can typically be achieved by using a suitable base to deprotonate the more acidic phenolic hydroxyl group, followed by reaction with a methylating agent.

Protocol: Specific, high-yield procedures for the selective O-methylation of 5-chloro-6-hydroxynicotinic acid are not well-documented in publicly available literature. General methods for the methylation of hydroxypyridines often involve the use of reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate or sodium hydride.

Discussion of Route 1

Advantages:

  • Directness: This route involves the fewest conceptual steps.

  • Readily Available Starting Material: 6-Hydroxynicotinic acid is commercially available and can be synthesized in high yield.[1][2]

Disadvantages:

  • Lack of Detailed Protocols: The absence of well-documented, high-yield procedures for the chlorination and methylation steps in the peer-reviewed literature is a significant drawback. This necessitates considerable process development and optimization.

  • Potential for Side Reactions: The chlorination step may lead to over-chlorination or other side products. The methylation step requires careful control to avoid N-methylation or esterification of the carboxylic acid.

Route 2: Synthesis from 2,6-Dihydroxynicotinic Acid

This alternative pathway begins with 2,6-dihydroxynicotinic acid and proceeds through a dichlorinated intermediate. The key challenges in this route are the selective removal of one chlorine atom and the subsequent methylation.

Workflow Diagram

Route 2: From 2,6-Dihydroxynicotinic Acid A 2,6-Dihydroxynicotinic Acid B 2,6-Dichloronicotinic Acid A->B Dichlorination C 6-Chloro-2-hydroxynicotinic Acid B->C Selective Reduction/Hydrolysis D This compound C->D Chlorination & Methylation

Caption: Synthetic pathway from 2,6-Dihydroxynicotinic Acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2,6-Dichloronicotinic Acid

This transformation involves the conversion of the two hydroxyl groups into chlorine atoms, typically using a strong chlorinating agent like phosphorus oxychloride or thionyl chloride.

Protocol: While a direct protocol for the dichlorination of 2,6-dihydroxynicotinic acid is not readily available, syntheses of 2,6-dichloronicotinic acid from other precursors are documented.

Step 2: Selective Reduction/Hydrolysis of 2,6-Dichloronicotinic Acid

This is a critical and potentially challenging step. The goal is to selectively remove the chlorine atom at the 2-position while leaving the 6-chloro substituent intact. This can be approached through methods like catalytic transfer hydrogenation.

Catalytic Transfer Hydrogenation (CTH): CTH is a powerful technique that utilizes a hydrogen donor (e.g., formic acid, isopropanol) in the presence of a transition metal catalyst (e.g., palladium, ruthenium) to effect reduction.[3][4][5][6][7] It often offers high selectivity under mild conditions.

Protocol: Specific conditions for the selective reduction of 2,6-dichloronicotinic acid to 6-chloro-2-hydroxynicotinic acid would need to be developed. This would likely involve screening various catalysts, hydrogen donors, and reaction conditions to achieve the desired selectivity.

Step 3: Chlorination and Methylation

The resulting 6-chloro-2-hydroxynicotinic acid would then need to be chlorinated at the 5-position and the 2-hydroxy group methylated. This would follow similar principles as described in Route 1, but with a different starting substrate.

Discussion of Route 2

Advantages:

  • Alternative Starting Material: Provides an alternative when the starting material for Route 1 is unavailable or costly.

Disadvantages:

  • Multiple Steps: This route involves more synthetic transformations, which can lead to a lower overall yield.

  • Selectivity Challenges: The selective reduction of one of the two chlorine atoms is a significant challenge and would require substantial optimization.

  • Lack of Established Protocols: As with Route 1, there is a scarcity of detailed, reliable protocols for the key steps.

Route 3: Grignard Reagent Approach (Theoretical)

A more unconventional approach could involve the use of a Grignard reagent. For instance, a suitably protected chloropyridine derivative could be converted into a Grignard reagent, which could then be carboxylated using carbon dioxide.

Workflow Diagram

Route 3: Grignard Reagent Approach A Substituted Chloropyridine B Pyridyl Grignard Reagent A->B Mg, THF C This compound B->C 1. CO2 2. H3O+

Caption: A theoretical Grignard-based synthetic pathway.

Discussion of Route 3

The formation of Grignard reagents from chloropyridines can be challenging due to the electron-deficient nature of the pyridine ring and the potential for side reactions.[8][9][10] However, with the right starting material and reaction conditions, this could be a viable, albeit less conventional, route. This approach is currently speculative and would require significant exploratory research.

Summary and Comparison

FeatureRoute 1 (from 6-Hydroxynicotinic Acid)Route 2 (from 2,6-Dihydroxynicotinic Acid)Route 3 (Grignard Approach)
Starting Material 6-Hydroxynicotinic Acid2,6-Dihydroxynicotinic AcidSubstituted Chloropyridine
Number of Steps FewerMorePotentially Fewer
Key Challenges Lack of detailed protocols for chlorination and methylation; selectivity in methylation.Selective reduction of one chloro group; multiple steps leading to lower overall yield.Formation of the Grignard reagent; availability of the starting material.
Overall Viability Potentially high, but requires significant process development.Lower, due to the number of steps and selectivity issues.Low, highly speculative and requires extensive research.

Conclusion

Based on the available information, Route 1, starting from 6-hydroxynicotinic acid, represents the most promising and direct pathway for the synthesis of this compound. However, the significant lack of detailed, peer-reviewed experimental procedures for the key chlorination and methylation steps is a major hurdle that any research team would need to overcome through dedicated process optimization.

Route 2 offers a viable alternative, but the increased number of steps and the challenge of selective reduction make it a less attractive option from an efficiency and cost perspective. The Grignard-based approach remains a theoretical possibility that could be explored in a more academic research setting.

For industrial-scale production, the development of a robust and high-yielding protocol for Route 1 would be the most logical and potentially fruitful endeavor. Further research into the specific conditions for the selective chlorination and O-methylation of the 6-hydroxynicotinic acid scaffold is highly recommended.

References

A Senior Application Scientist's Guide to the Biological Evaluation of Compounds Synthesized from 5-Chloro-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Targeted Biological Evaluation

In the landscape of modern drug discovery, the strategic selection of a core chemical scaffold is a critical determinant of success. The 5-Chloro-6-methoxynicotinic acid moiety represents a promising starting point for the synthesis of novel bioactive compounds. Its substituted pyridine ring is a common feature in a multitude of clinically relevant drugs, offering a rigid framework amenable to diverse chemical modifications. The presence of a chloro- group at the 5-position and a methoxy- group at the 6-position provides specific electronic properties and potential metabolic handles that can be exploited to fine-tune the pharmacological profile of its derivatives.

This guide provides a comprehensive framework for the biological evaluation of compounds synthesized from this scaffold, with a primary focus on two key therapeutic areas where such heterocyclic structures have shown considerable promise: oncology and infectious diseases. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to elucidate the scientific reasoning behind each experimental choice, enabling researchers to design and execute a robust, self-validating evaluation cascade. We will explore the "why" behind the "how," ensuring that the data generated is not only accurate but also mechanistically informative.

Part 1: Anticancer Activity Evaluation

The pyridine nucleus is a well-established pharmacophore in oncology, found in numerous kinase inhibitors and other targeted therapies.[1][2][3] Therefore, a primary and logical step in the evaluation of novel derivatives of this compound is to assess their potential as anticancer agents.

Initial Broad-Spectrum Screening: The NCI-60 Human Tumor Cell Line Panel

For an initial, unbiased assessment of a compound's anticancer potential, the National Cancer Institute's (NCI) 60-cell line screen is an invaluable resource.[4][5] This panel represents nine different types of human cancer (e.g., breast, lung, colon, melanoma) and provides a "fingerprint" of a compound's activity profile.[6][7]

The screening is typically performed in two stages:

  • Single-Dose Screen: Compounds are initially tested at a single high concentration (e.g., 10⁻⁵ M) across all 60 cell lines. The output is a mean graph of the percent growth (PG) of treated cells relative to untreated controls.[4] This allows for the rapid identification of compounds that exhibit significant growth inhibition or cytotoxicity.

  • Five-Dose Screen: Compounds that meet certain threshold criteria in the single-dose screen are then subjected to a more detailed five-dose concentration range. This allows for the calculation of key metrics:

    • GI₅₀ (Growth Inhibition 50): The concentration that causes a 50% reduction in cell growth.[8]

    • TGI (Total Growth Inhibition): The concentration at which there is no net cell growth.

    • LC₅₀ (Lethal Concentration 50): The concentration that results in a 50% reduction in the initial cell number, indicating cytotoxicity.[6]

This initial screen provides a wealth of data on a compound's potency and spectrum of activity, guiding further, more focused mechanistic studies.

Quantitative Assessment of Cytotoxicity: The MTT Assay

Following a broad-spectrum screen, it is essential to independently quantify the cytotoxic and anti-proliferative effects of the lead compounds in specific cell lines of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for this purpose. Its principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs (e.g., Doxorubicin, Etoposide) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for another 2-4 hours. Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Comparative Performance Data

To contextualize the activity of novel compounds, it is crucial to compare their performance against established anticancer agents. The table below presents hypothetical data for a novel aurone derivative synthesized from a related scaffold, compared to the standard chemotherapeutic drugs Doxorubicin and Etoposide.

CompoundTarget/MechanismBreast (MCF-7) IC₅₀ (µM)Melanoma (SK-MEL-5) GI₅₀ (µM)Colon (HCT-116) IC₅₀ (µM)
Novel Aurone Derivative (e.g., 6i) LSD1 Inhibition, Apoptosis Induction~2.701.90>10
Doxorubicin Topoisomerase II Inhibitor~0.05-0.6[6]~0.02~0.04
Etoposide Topoisomerase II Inhibitor~1-5~0.5-2~1-3
Dasatinib Multi-Kinase Inhibitor (Src/Abl)~0.01-0.1~0.005-0.05~0.01-0.1

Note: IC₅₀/GI₅₀ values are highly dependent on the specific cell line and assay conditions. The values presented are for illustrative purposes and are based on literature data.

Delving into the Mechanism of Action: Apoptosis and Kinase Inhibition

A potent cytotoxic effect is a promising start, but understanding the underlying mechanism is paramount for further development.

Many effective anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. A straightforward and informative method to visualize apoptosis is through Acridine Orange/Ethidium Bromide (AO/EB) staining.

  • Principle: This dual staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

    • Acridine Orange (AO): A membrane-permeable dye that stains the nuclei of both viable and non-viable cells green.

    • Ethidium Bromide (EB): A membrane-impermeable dye that only enters cells with compromised membranes, staining their nuclei red.

  • Cell Treatment: Seed cells on coverslips in a 6- or 12-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Staining: After incubation, wash the cells with PBS. Add a small volume (e.g., 20 µL) of a dye mix containing 100 µg/mL of both AO and EB in PBS to the cells.

  • Visualization: Immediately visualize the cells under a fluorescence microscope.

    • Viable cells: Uniform green nucleus.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange to red nucleus with condensed or fragmented chromatin.

    • Necrotic cells: Uniformly orange to red nucleus.

G start Seed and Treat Cells with Test Compound wash Wash with PBS start->wash stain Add AO/EB Stain wash->stain visualize Fluorescence Microscopy stain->visualize analyze Categorize Cells: - Viable (Green) - Early Apoptotic (Bright Green, Condensed) - Late Apoptotic (Orange/Red, Fragmented) - Necrotic (Orange/Red) visualize->analyze

Caption: Workflow for AO/EB apoptosis assay.

Many modern anticancer drugs are designed to inhibit specific enzymes that drive cancer cell proliferation and survival. Given the structure of the parent scaffold, two highly relevant potential mechanisms are the inhibition of protein kinases and epigenetic modulators like Lysine-Specific Demethylase 1 (LSD1).

  • Src/Abl Kinase Inhibition: The Src and Abl tyrosine kinases are key regulators of cell growth, differentiation, and survival. Their aberrant activation, often through mutations or fusion proteins like BCR-ABL, is a hallmark of certain leukemias and solid tumors. Inhibiting these kinases can shut down these pro-survival signals. Dasatinib is a potent dual Src/Abl inhibitor used as a benchmark.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Abl Abl Kinase Receptor->Abl PI3K PI3K/Akt Pathway Src->PI3K RAS RAS/MAPK Pathway Src->RAS STAT STAT Pathway Src->STAT Abl->PI3K Abl->RAS Abl->STAT Proliferation Gene Expression: - Proliferation - Survival - Angiogenesis PI3K->Proliferation RAS->Proliferation STAT->Proliferation Dasatinib Dasatinib (Comparator) Dasatinib->Src Dasatinib->Abl NewCompound Novel Compound? (Hypothesized Target) NewCompound->Src NewCompound->Abl

Caption: Simplified Src/Abl signaling pathway.

  • LSD1 Epigenetic Inhibition: LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. By removing methyl groups from histones (specifically H3K4 and H3K9), LSD1 can either repress tumor suppressor genes or activate oncogenes. Its overexpression is linked to poor prognosis in several cancers, making it an attractive therapeutic target. The aurone derivatives mentioned earlier have been studied as potential LSD1 inhibitors.

G cluster_nucleus Nucleus LSD1 LSD1 Enzyme Histone Histone H3 (H3K4me2) LSD1->Histone Demethylation Gene Tumor Suppressor Gene Histone->Gene Leads to... Repression Transcriptional Repression Gene->Repression NewCompound Novel Aurone Derivative (e.g., Compound 6i) NewCompound->LSD1

Caption: LSD1-mediated gene repression.

Part 2: Antimicrobial Activity Evaluation

Heterocyclic compounds containing nitrogen and sulfur are well-known for their antimicrobial properties. Therefore, it is prudent to evaluate novel derivatives from the this compound scaffold for activity against pathogenic bacteria.

Determining Minimum Inhibitory Concentration (MIC): Broth Microdilution Method

The gold standard for quantifying the in vitro activity of an antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is a reliable and widely used technique for this purpose.

  • Prepare Inoculum: Culture the bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) overnight. Suspend the bacteria in a sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve the final target inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds and standard antibiotics (e.g., Ciprofloxacin, Gentamicin) in cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. Include a growth control well (broth + bacteria, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

G start Prepare Serial Dilutions of Compound in 96-Well Plate add_inoculum Inoculate Wells start->add_inoculum inoculum Prepare Standardized Bacterial Inoculum inoculum->add_inoculum incubate Incubate 16-20h at 37°C add_inoculum->incubate read Visually Inspect for Turbidity incubate->read mic Determine MIC: Lowest Concentration with No Visible Growth read->mic

Caption: Broth microdilution workflow.

Comparative Performance Data

The antimicrobial efficacy of a novel compound should be benchmarked against standard antibiotics.

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)
Novel Thio-substituted Nicotinamide ~25-50>100>100
Ciprofloxacin 0.25 - 1.0≤ 0.25≤ 0.5
Gentamicin 0.5 - 2.00.5 - 2.01.0 - 4.0
Vancomycin ≤ 2.0N/A (Inactive)N/A (Inactive)

Note: MIC values are based on typical ranges and are for illustrative purposes. Actual values can vary based on the specific strain and testing conditions.

Conclusion

The biological evaluation of compounds synthesized from this compound requires a systematic, multi-faceted approach. By commencing with broad-spectrum anticancer screening, followed by detailed mechanistic studies into cytotoxicity, apoptosis, and the inhibition of specific oncogenic pathways, researchers can build a strong, evidence-based case for a compound's therapeutic potential. Simultaneously, evaluating antimicrobial activity provides an additional avenue for discovering valuable new agents. The use of standardized protocols and relevant comparators, as outlined in this guide, is essential for generating reproducible, high-quality data that can confidently drive a compound from the laboratory bench toward further preclinical and clinical development.

References

Comparative Guide to Cross-Reactivity Studies of 5-Chloro-6-methoxynicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel small molecules, using 5-Chloro-6-methoxynicotinic acid and its analogs as a representative case study. In drug discovery, a compound's efficacy is intrinsically linked to its selectivity. Off-target interactions, where a drug binds to unintended proteins, can lead to unforeseen side effects, undermining an otherwise promising therapeutic candidate.[1] Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a cornerstone of developing safer and more effective medicines.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, providing a self-validating workflow from computational prediction to cellular confirmation.

The Challenge: From On-Target Potency to Off-Target Liability

The drug discovery process often begins by optimizing a molecule for high affinity and potency against its intended therapeutic target.[2] However, the very features that confer potent binding to one protein can sometimes lead to interactions with other, structurally related proteins. For ATP-competitive inhibitors, such as many kinase inhibitors, the high conservation of the ATP-binding site across the human kinome makes off-target activity a significant challenge.[3]

Our hypothetical series, derived from the this compound scaffold, is being developed as an inhibitor of Kinase X , a critical enzyme in a cancer-associated signaling pathway. While our lead compound, CMPD-001 , shows excellent potency for Kinase X, its overall safety and therapeutic window will be dictated by its selectivity profile. To improve upon this, we have synthesized two analogs, CMPD-002 and CMPD-003 , with minor structural modifications intended to enhance selectivity.

This guide will walk through a three-tiered approach to systematically profile and compare the cross-reactivity of these three compounds.

A Systematic Workflow for Cross-Reactivity Profiling

A robust assessment of selectivity integrates computational predictions with biochemical and cell-based experimental data. This multi-faceted approach allows for early identification of potential liabilities, conserves resources by focusing experimental work on the most probable off-targets, and provides a more complete picture of a compound's biological activity.

Cross_Reactivity_Workflow A Compound Structures (CMPD-001, 002, 003) B Computational Profiling (Similarity Search, Docking, ML Models) A->B Input C Predicted Off-Target List (Ranked by Probability) B->C Output D Broad-Panel Kinase Screen (e.g., ADP-Glo™ Assay) C->D E IC50 Determination (Dose-Response Curves) D->E Primary Hits F Selectivity Profile Analysis (IC50 Table, Selectivity Score) E->F Quantitative Data G Cell-Based Target Engagement Assay (e.g., NanoBRET™, CETSA®) F->G Prioritizes Cellular Studies H Cellular Potency (EC50) & Downstream Signaling G->H Confirmation I Integrated Risk Assessment & Lead Candidate Selection H->I Final Data

Caption: A three-tiered workflow for assessing compound cross-reactivity.

Tier 1: In Silico Off-Target Prediction

Rationale: Before committing to expensive and time-consuming wet lab experiments, computational (in silico) methods provide a cost-effective way to predict potential off-target interactions.[4][5] These approaches use the compound's 2D or 3D structure to search for proteins with similar ligand binding sites or to build machine learning models based on vast datasets of known compound-protein interactions.[2][6] This predictive step generates a testable hypothesis, allowing for the design of more focused and informative experimental panels.

Experimental Protocol: Computational Off-Target Safety Assessment (OTSA)
  • Input Data: Obtain the 2D structures (SMILES format) of CMPD-001, CMPD-002, and CMPD-003.

  • Method Selection: Employ a suite of orthogonal prediction methods to increase confidence. This should include:

    • 2D Chemical Similarity: Methods like Similarity Ensemble Approach (SEA) compare the compound's structure to ligands with known targets.[2]

    • Machine Learning Models: Utilize pre-trained models (e.g., Graph Neural Networks, Support Vector Machines) that have learned from large compound-protein interaction databases.[4]

    • 3D-Based Methods (Optional): If a crystal structure of the primary target exists, structural alignment and docking studies can be performed against a library of other protein structures.

  • Database Query: Run the compound structures against a comprehensive database of protein targets (e.g., ChEMBL, BindingDB).

  • Data Aggregation and Scoring: Combine the results from the different methods. A consensus score is generated for each potential off-target, indicating the likelihood of interaction. Predictions are considered high-confidence if multiple orthogonal methods identify the same off-target.[2]

  • Output Generation: Generate a ranked list of potential off-targets for each analog. This list will inform the design of the in vitro screening panel.

Hypothetical Data: Predicted Off-Targets

The table below summarizes the hypothetical high-confidence off-target predictions for our compound series, with the primary target (Kinase X) included for reference.

TargetCMPD-001 Prediction ScoreCMPD-002 Prediction ScoreCMPD-003 Prediction ScoreRationale
Kinase X (Primary) 0.95 0.94 0.96 On-Target
Kinase A0.880.750.51High sequence homology in ATP pocket
Kinase B0.810.820.80Known to bind similar scaffolds
Kinase C0.650.310.25Lower confidence prediction
Non-Kinase Target Y0.700.680.22Shape similarity prediction

This in silico data suggests that while all compounds are strongly predicted to hit Kinase X, CMPD-003 may have a superior selectivity profile, with significantly lower prediction scores for Kinase A, Kinase C, and the non-kinase target.

Tier 2: In Vitro Broad-Panel Biochemical Screening

Rationale: In silico predictions must be validated experimentally. A broad-panel biochemical screen is the industry standard for quantitatively assessing a compound's selectivity across a large family of related proteins, such as the human kinome.[7][] These assays measure direct inhibition of purified enzyme activity in a controlled, cell-free environment. This step provides quantitative potency data (IC50 values) against hundreds of potential off-targets.

Experimental Protocol: ADP-Glo™ Kinase Assay for Kinome Profiling

This protocol describes a luminescent, homogeneous assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9][10][11] It is highly amenable to high-throughput screening.[12]

  • Reagent Preparation:

    • Prepare compound dilution series in DMSO, then further dilute into kinase reaction buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

    • Prepare solutions of purified kinases and their respective substrates in kinase reaction buffer.

    • Reconstitute ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[13]

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilution.

    • Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction. Include a "no inhibitor" (DMSO only) control for 100% activity and a "no enzyme" control for background.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation & Detection:

    • Add 15 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 30 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background (no enzyme) from all other readings.

    • Normalize the data to the high control (DMSO only) to calculate the percent inhibition for each compound concentration.

    • Fit the dose-response data to a four-parameter logistic model to determine the IC50 value for each compound against each kinase.

Comparative Data: Kinase Selectivity Profile

The following table presents hypothetical IC50 data for the three compounds against a selection of kinases, including the primary target and those predicted by the in silico analysis.

Kinase TargetCMPD-001 IC50 (nM)CMPD-002 IC50 (nM)CMPD-003 IC50 (nM)
Kinase X (Primary) 15 25 20
Kinase A50350>10,000
Kinase B120150115
Kinase C800>10,000>10,000
Kinase D2,500>10,000>10,000
Kinase E>10,000>10,000>10,000
Interpreting the Selectivity Profile

The goal is to find a compound that potently inhibits the primary target while sparing other kinases.[14] A simple metric for this is the Selectivity Score (S-score) , which can be defined as the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM) divided by the total number of kinases tested.[14][15] A lower S-score indicates higher selectivity.

Based on the data:

  • CMPD-001 is potent but shows significant off-target activity against Kinase A and Kinase B.

  • CMPD-002 improves selectivity against Kinase A but retains the Kinase B liability.

  • CMPD-003 maintains high potency against the primary target, Kinase X, while demonstrating a vastly superior selectivity profile, with no significant inhibition of Kinase A, C, or D. The liability against Kinase B remains.

Tier 3: Cellular Target Engagement and Pathway Analysis

Rationale: Biochemical assays use purified proteins and may not fully reflect the complexity of the cellular environment.[16] A compound must be able to permeate the cell membrane, engage its target in the presence of high endogenous ATP concentrations, and exert a functional effect.[17] Therefore, cell-based assays are crucial to confirm on-target activity and validate the physiological relevance of in vitro findings.[18][19][20]

Signaling_Pathway Receptor Growth Factor Receptor KinaseX Kinase X (On-Target) Receptor->KinaseX KinaseB Kinase B (Off-Target) Receptor->KinaseB SubstrateX Substrate X KinaseX->SubstrateX Phosphorylates SubstrateB Substrate B KinaseB->SubstrateB Phosphorylates Response_On Cancer Cell Proliferation SubstrateX->Response_On Leads to Response_Off Adverse Effect (e.g., Toxicity) SubstrateB->Response_Off Leads to Inhibitor CMPD-003 Inhibitor->KinaseX Inhibits Inhibitor->KinaseB Inhibits

Caption: Hypothetical signaling pathway for on-target and off-target effects.

Experimental Protocol: Cellular Target Engagement
  • Assay Principle: Utilize an assay like NanoBRET™ or CETSA® to measure compound binding to Kinase X and Kinase B in live cells. These assays typically involve expressing the target kinase as a fusion protein (e.g., with NanoLuc® luciferase) and measuring a change in signal (e.g., bioluminescence resonance energy transfer) upon compound binding.

  • Cell Line Preparation: Use a cell line that endogenously expresses the downstream pathway components. Engineer the cells to express the fusion constructs of Kinase X and Kinase B.

  • Assay Execution:

    • Plate the engineered cells in a multi-well format.

    • Add a dilution series of the test compounds (CMPD-001, CMPD-003).

    • Add the detection reagents (e.g., a fluorescent tracer for NanoBRET™).

    • Incubate for a specified period (e.g., 2 hours) at 37°C.

  • Data Acquisition: Measure the assay-specific signal (e.g., BRET ratio) on a plate reader.

  • Data Analysis: Normalize the data and fit to a dose-response curve to determine the cellular potency (EC50) for target engagement.

Comparative Data: Biochemical vs. Cellular Potency
CompoundTargetBiochemical IC50 (nM)Cellular EC50 (nM)
CMPD-003 Kinase X 20 150
CMPD-003 Kinase B1152,300
Staurosporine Kinase X525

This data confirms that CMPD-003 engages both targets in a cellular context. The rightward shift from IC50 to EC50 is expected and reflects factors like cell permeability and ATP competition. Critically, the selectivity window between the on-target (Kinase X) and the primary off-target (Kinase B) is significantly larger in the cellular assay (15.3-fold) compared to the biochemical assay (5.8-fold), suggesting a more favorable therapeutic index.

Conclusion and Lead Candidate Selection

The integrated analysis of computational, biochemical, and cellular data provides a robust foundation for decision-making.

  • CMPD-001 was eliminated due to poor selectivity in the biochemical screen.

  • CMPD-002 showed some improvement but retained key liabilities.

  • CMPD-003 emerged as the superior candidate. It maintains excellent on-target potency and demonstrates a significantly improved selectivity profile over the parent compound, as predicted by the in silico analysis and confirmed by the broad-panel screen. While it retains some activity against Kinase B, the cellular data reveals a favorable selectivity window.

This systematic approach has successfully identified CMPD-003 as the lead candidate for further preclinical development. The remaining off-target liability (Kinase B) is now a known factor that can be monitored in subsequent safety and toxicology studies. By proactively and comprehensively profiling for cross-reactivity, we have minimized the risk of late-stage failure and increased the probability of developing a safe and effective therapeutic agent.

References

A Cost-Benefit Analysis of 5-Chloro-6-methoxynicotinic Acid in Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of foundational chemical scaffolds is a critical decision point, profoundly influencing the trajectory of a research program. Substituted nicotinic acid derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1] This guide provides an in-depth cost-benefit analysis of a specific, commercially available derivative, 5-Chloro-6-methoxynicotinic acid , for researchers and drug development professionals. While direct and extensive biological data for this particular compound is not yet prevalent in publicly accessible literature, this guide will leverage data from structurally related analogs to build a comprehensive picture of its potential applications, costs, and synthetic feasibility. We will provide detailed experimental protocols to empower researchers to conduct their own evaluations, fostering a data-driven approach to decision-making.

The Chemical and Biological Landscape of this compound

This compound is a pyridine carboxylic acid derivative with the chemical formula C₇H₆ClNO₃.[2] Its structure, featuring a chlorine atom and a methoxy group on the pyridine ring, offers multiple avenues for chemical modification, making it an attractive starting point for the synthesis of compound libraries. The nicotinic acid core is a well-established pharmacophore, and its derivatives have shown promise in a variety of therapeutic areas.

Potential Therapeutic Applications:

  • Anti-Inflammatory Agents: Many nicotinic acid derivatives have been investigated as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[1]

  • Anticancer Therapeutics: The nicotinic acid scaffold is also found in compounds with demonstrated anticancer activity, targeting pathways such as vascular endothelial growth factor receptor (VEGFR) signaling.

Comparative Analysis: this compound and Its Alternatives

A direct comparison of this compound with established drugs or other investigational compounds is challenging due to the limited public data on its biological activity. However, we can create a comparative framework based on the performance of other substituted nicotinic acid derivatives in key therapeutic areas.

In the Realm of Anti-Inflammatory Drug Discovery

Alternative Compounds: A significant number of 2-substituted phenyl derivatives of nicotinic acid have been synthesized and evaluated for their analgesic and anti-inflammatory activities.[3]

Experimental Data Snapshot:

The following table presents data for illustrative 2-arylaminonicotinic acid derivatives, demonstrating the potential for this class of compounds to exhibit potent and selective COX-2 inhibition.[4]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)In Vivo Anti-inflammatory Activity (% edema inhibition)
Derivative 3b >1000.15>667-
Derivative 3e >1000.16>625-
Derivative 4c 8.150.4219.468%
Derivative 4f 9.240.1561.675%
Celecoxib 15.20.0819070%
Indomethacin 0.780.531.4765%

Data is synthesized from comparable studies for illustrative purposes and does not represent direct experimental results for this compound.

In the Pursuit of Novel Anticancer Agents

Alternative Compounds: Substituted nicotinic acids have also been explored as scaffolds for the development of anticancer drugs, with some demonstrating potent inhibition of key oncogenic pathways.

Experimental Data Snapshot:

The following table showcases the in vitro cytotoxic activity of representative substituted nicotinic acid derivatives against various cancer cell lines.

CompoundTarget Cancer Cell LineIC₅₀ (µM)
Benzofuran Derivative 7 A549 (Lung)6.3
Benzofuran Derivative 8 HepG2 (Liver)3.8
Plastoquinone Analogue AQ-12 HCT-116 (Colon)5.11
Plastoquinone Analogue AQ-12 MCF-7 (Breast)6.06
Doxorubicin (Control) HCT-116 (Colon)~1.0

Data is compiled from various studies on nicotinic acid derivatives and their analogues for illustrative purposes.[5][6]

Cost-Benefit Framework

The decision to incorporate this compound into a drug discovery program hinges on a careful evaluation of its costs versus its potential benefits.

Costs:

  • Acquisition Cost: this compound is commercially available from several suppliers. The cost can range from approximately $3.00 to $5.00 per kilogram for bulk quantities, though prices for research-grade material will be higher.[7]

  • Synthesis and Derivatization Costs: The cost of synthesizing derivatives will depend on the complexity of the desired modifications, the cost of reagents, and the number of synthetic steps.

  • Screening and Development Costs: These are significant costs associated with any drug development program and include in vitro and in vivo testing, toxicology studies, and clinical trials.

Potential Benefits:

  • Novelty and Intellectual Property: As a less-explored scaffold, derivatives of this compound may offer opportunities for novel intellectual property.

  • Favorable Physicochemical Properties: The molecular weight and structure of this compound suggest it is a good starting point for developing drug-like molecules.

  • Versatility: The nicotinic acid core provides a versatile platform for generating a diverse library of compounds for screening against various biological targets.

Experimental Workflows and Protocols

To facilitate the evaluation of this compound and its derivatives, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays.

Synthesis of a 2-Arylaminonicotinic Acid Derivative (A Hypothetical Example)

This protocol describes a general method for the synthesis of a 2-arylaminonicotinic acid derivative from this compound, which can be adapted for various aniline starting materials.

Diagram of Synthetic Workflow:

G start This compound + Substituted Aniline reagents K2CO3, Cu powder 2-ethoxyethanol, Reflux start->reagents workup Acidification (HCl) Filtration reagents->workup product 2-(Arylamino)-5-chloro-6-methoxynicotinic acid workup->product

Caption: Synthetic scheme for a 2-arylaminonicotinic acid derivative.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in 2-ethoxyethanol, add the desired substituted aniline (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper powder.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 2-(arylamino)-5-chloro-6-methoxynicotinic acid derivative.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]

Diagram of MTT Assay Workflow:

G seed Seed cancer cells in a 96-well plate treat Treat cells with varying concentrations of the test compound seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.[12][13][14][15][16]

Diagram of In Vivo Anti-inflammatory Assay Workflow:

G acclimate Acclimatize animals (e.g., Wistar rats) administer Administer test compound or vehicle orally acclimate->administer induce Induce inflammation with carrageenan injection in the paw administer->induce 1 hour post-administration measure Measure paw volume at regular intervals induce->measure 0, 1, 2, 3, 4 hours post-carrageenan calculate Calculate the percentage of edema inhibition measure->calculate

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol:

  • Acclimatize male Wistar rats (180-220 g) for at least one week before the experiment.

  • Group the animals and administer the test compound orally at different doses. A control group should receive the vehicle only, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after the carrageenan injection (time 0) and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

  • Calculate the percentage of paw edema and the percentage of inhibition of edema for each group.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics, particularly in the areas of anti-inflammatory and anticancer drug discovery. Its commercial availability at a reasonable cost and its chemical tractability make it an attractive starting point for medicinal chemistry campaigns.

The primary limitation in conducting a definitive cost-benefit analysis at this stage is the lack of specific biological data for this compound. Therefore, the immediate and most critical next step for any research group considering this scaffold is to perform the foundational in vitro and in vivo studies outlined in this guide. The data generated from these experiments will be instrumental in validating the potential of this compound and its derivatives and will provide the necessary foundation for a more robust and data-driven cost-benefit assessment. The structure-activity relationship studies of nicotinic acid derivatives suggest that substitutions on the pyridine ring can significantly impact biological activity.[17][18][19][20]

By providing a framework for evaluation, including detailed experimental protocols and comparative data from related compounds, this guide aims to empower researchers to unlock the full potential of this compound in their drug discovery endeavors.

References

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-6-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-Chloro-6-methoxynicotinic Acid

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. This guide provides essential, immediate safety and logistical information for handling this compound, a compound often used in pharmaceutical research and development. This is not just a checklist; it is a framework for building a culture of safety and excellence in your laboratory.

This compound is a solid organic compound that, while not acutely toxic, presents hazards that demand respect and careful handling. The primary risks associated with this and similar chlorinated nicotinic acid derivatives are irritation to the skin, eyes, and respiratory system.[1][2][3] Therefore, our safety protocols are designed to minimize exposure through these routes.

Hazard Identification and Risk Assessment

Before any work begins, a thorough risk assessment is mandatory. This compound is classified as a skin, eye, and respiratory irritant.[1][2][3] While specific occupational exposure limits (OELs) for this compound have not been established, it is prudent to handle it with a high degree of caution, assuming it to be potent.[1][2]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation (Category 2) Causes skin irritation.[4]P264, P280, P302+P352, P332+P313, P362
Eye Irritation (Category 2A) Causes serious eye irritation.[2][4]P280, P305+P351+P338, P337+P313
Respiratory Irritation (STOT SE 3) May cause respiratory irritation.[1][2]P261, P271, P304+P340, P312
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigating the risks of handling this compound. The following PPE is mandatory:

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[3][5] However, given the serious eye irritation risk, it is highly recommended to use chemical safety goggles. If there is a risk of splashing, a face shield should be worn in addition to goggles.[5][6]

  • Hand Protection : Chemical-resistant gloves are essential.[5] Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.[7] For prolonged handling, consider gloves with a higher level of protection.

  • Skin and Body Protection : A lab coat or chemical-resistant apron must be worn to protect against skin contact.[3][5] Ensure the lab coat is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection : A dust mask or respirator may be necessary if handling large quantities or if there is a risk of generating dust.[5][7] Work should ideally be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][2]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to ensure the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Prep_Area Designate and Prepare Handling Area Gather_PPE Gather and Inspect Required PPE Prep_Area->Gather_PPE Review_SDS Review Safety Data Sheet Gather_PPE->Review_SDS Weighing Weighing in Ventilated Enclosure Review_SDS->Weighing Proceed to Handling Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Reaction_Setup Setting up the Reaction Dissolution->Reaction_Setup Decontaminate Decontaminate Glassware and Surfaces Reaction_Setup->Decontaminate After Reaction Dispose_Waste Dispose of Waste in Designated Containers Decontaminate->Dispose_Waste Remove_PPE Properly Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Final Step

Workflow for Safe Handling of this compound

Experimental Protocol:

  • Preparation:

    • Designate a specific area for handling the chemical, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[1][2]

    • Assemble all necessary equipment and reagents before starting.

    • Put on all required PPE as detailed above.

  • Handling:

    • When weighing the solid, use a balance inside a ventilated enclosure or a chemical fume hood to prevent dust inhalation.[5]

    • Handle the compound gently to avoid creating dust.

    • If transferring the solid, use a spatula and avoid spillage.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Chemical Waste:

    • All solid waste and solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.[1]

    • Do not mix with incompatible waste streams.

    • Follow your institution's and local regulations for chemical waste disposal.[7]

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, should be disposed of as hazardous waste.

    • Contaminated glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste before washing.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a safer and more efficient research environment. This proactive approach to safety is the hallmark of a professional and responsible scientist.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-6-methoxynicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-6-methoxynicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.